molecular formula C27H32O10 B1156161 1-O-Deacetylkhayanolide E

1-O-Deacetylkhayanolide E

Cat. No.: B1156161
M. Wt: 516.5 g/mol
InChI Key: HOUJKWFMLMSPNW-DUHTYQCCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-O-Deacetylkhayanolide E is a useful research compound. Its molecular formula is C27H32O10 and its molecular weight is 516.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-2-[(1S,2S,3S,4R,7S,8S,12R,14R,16R,17R,18S)-8-(furan-3-yl)-1,3-dihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32O10/c1-22-11-25(32)18-16(19(22)30)37-26-9-14(28)36-20(12-6-8-35-10-12)23(26,2)7-5-13(27(18,26)33)24(25,3)17(22)15(29)21(31)34-4/h6,8,10,13,15-18,20,29,32-33H,5,7,9,11H2,1-4H3/t13-,15+,16-,17+,18+,20+,22-,23+,24-,25+,26-,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUJKWFMLMSPNW-DUHTYQCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C4(C(C5(CC4(C6C3(C1(CC(=O)OC2C7=COC=C7)OC6C5=O)O)O)C)C(C(=O)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]4([C@H]([C@]5(C[C@@]4([C@H]6[C@@]3([C@]1(CC(=O)O[C@H]2C7=COC=C7)O[C@H]6C5=O)O)O)C)[C@@H](C(=O)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-O-Deacetylkhayanolide E: A Technical Guide to its Natural Sources, Discovery, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-Deacetylkhayanolide E is a naturally occurring limonoid, a class of highly oxygenated triterpenoid compounds. This technical guide provides an in-depth overview of its primary natural source, the history of its discovery, and detailed experimental protocols for its isolation. The information presented is intended to support further research and development of this compound for potential therapeutic applications.

Natural Sources

The exclusive identified natural source of this compound is the African mahogany tree, Khaya senegalensis, belonging to the Meliaceae family. This compound, along with other related khayanolides, has been isolated from the stem bark of this plant. Khaya senegalensis is widely distributed in Sub-Saharan Africa and has a long history of use in traditional medicine to treat a variety of ailments, which has prompted scientific investigation into its phytochemical constituents.

Discovery and Initial Characterization

This compound was first isolated and its structure elucidated by a team of researchers led by Huaping Zhang. Their findings were published in 2009 in the journal Phytochemistry[1]. The study involved a comprehensive phytochemical analysis of the stem bark of Khaya senegalensis. The researchers successfully isolated five khayanolides, including this compound. The structural determination and absolute configuration were established through extensive spectroscopic analyses, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, and confirmed by single-crystal X-ray diffraction experiments[1]. This work was significant as it also led to the structural revision of other previously reported limonoids[1].

Quantitative Data

While the initial discovery paper by Zhang et al. (2009) does not provide a specific yield for this compound, a study on the leaf extracts of Khaya senegalensis under different irrigation and fertilization conditions reported total crude extract yields ranging from 6.47 to 10.567 g per 100 g of air-dried leaves[2]. It is important to note that this is the yield for the total crude extract from the leaves, not the specific yield of this compound from the stem bark. Further studies are required to quantify the precise amount of this specific compound in its natural source.

Table 1: Crude Extract Yield from Khaya senegalensis Leaves

Treatment ConditionCrude Extract Yield ( g/100g of air-dried leaves)
50% Nile Water + 50% Agricultural Drainage Water with Biofertilizer10.567
100% Agricultural Drainage Water without fertilizer10.372
Various other fertilization and irrigation regimes6.47 - 9.123

Source: Quantification of Crude Extracts from Khaya senegalensis Leaves Irrigated with Agricultural Drainage Water and Treated with Seaweed and some Biofertilizers.[2]

Experimental Protocols

The isolation of this compound, as described in the literature, involves a multi-step process of extraction and chromatographic separation. The following is a detailed methodology based on the protocol for isolating khayanolides from Khaya senegalensis stem bark.

Extraction
  • Material Preparation: Air-dried and powdered stem bark of Khaya senegalensis is used as the starting material.

  • Solvent Extraction: The powdered bark is subjected to exhaustive extraction with ethanol at room temperature. The resulting ethanolic extract is then concentrated under reduced pressure to yield a crude extract.

Fractionation
  • Solvent Partitioning: The crude ethanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane and ethyl acetate. This step separates compounds based on their solubility. The limonoids, including this compound, are typically enriched in the ethyl acetate fraction.

Chromatographic Separation
  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate and then methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified using preparative HPLC. A C18 reversed-phase column is commonly used, with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water. This allows for the isolation of individual compounds in high purity.

Structure Elucidation

The structure of the isolated this compound is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.

  • Single-Crystal X-ray Diffraction: To confirm the absolute configuration of the molecule.

Potential Biological Activity and Signaling Pathways

While specific studies on the signaling pathways directly modulated by this compound are limited, research on related limonoids and extracts from Khaya senegalensis suggests potential anticancer and anti-inflammatory activities. Limonoids have been shown to interfere with various signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and MAPK pathways, which are crucial for cell proliferation, survival, and angiogenesis. The inhibitory effects of some limonoids on nitric oxide (NO) production in macrophages also point towards an anti-inflammatory mechanism. Further research is necessary to elucidate the specific molecular targets and signaling cascades affected by this compound.

Visualizations

Experimental Workflow for Isolation

experimental_workflow start Powdered Stem Bark of Khaya senegalensis extraction Ethanol Extraction start->extraction concentration Concentration extraction->concentration crude_extract Crude Ethanolic Extract concentration->crude_extract partitioning Solvent Partitioning (n-hexane, ethyl acetate) crude_extract->partitioning fractions Ethyl Acetate Fraction partitioning->fractions column_chromatography Silica Gel Column Chromatography fractions->column_chromatography hplc Preparative HPLC column_chromatography->hplc isolated_compound This compound hplc->isolated_compound structure_elucidation Structure Elucidation (MS, NMR, X-ray) isolated_compound->structure_elucidation

Caption: Isolation workflow for this compound.

Logical Relationship of Khayanolides

logical_relationship triterpenoids Triterpenoids limonoids Limonoids triterpenoids->limonoids is a class of khayanolides Khayanolides limonoids->khayanolides is a subclass of compound This compound khayanolides->compound is an example of

Caption: Hierarchical classification of this compound.

References

An In-Depth Technical Guide to 1-O-Deacetylkhayanolide E: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-Deacetylkhayanolide E is a naturally occurring triterpenoid belonging to the limonoid class of compounds. Isolated from the Meliaceae family of plants, notably the African mahogany Khaya senegalensis, this complex molecule has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and spectral data of this compound, along with a detailed experimental protocol for its isolation.

Chemical Structure and Properties

This compound is a highly oxygenated tetracyclic triterpenoid. Its structure has been elucidated through extensive spectroscopic analyses, including mass spectrometry and nuclear magnetic resonance (NMR), and confirmed by single-crystal X-ray diffraction experiments.

Chemical Structure:

The definitive structure of this compound reveals a complex arrangement of fused rings and functional groups.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₂₇H₃₂O₁₀[1]
Molecular Weight 516.54 g/mol [1]
CAS Number 1007387-95-2[1]
Appearance Powder[1]
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone.[1]

Spectral Data

The spectral data are crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule, confirming its molecular formula.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups, including hydroxyl (-OH), carbonyl (C=O) of esters and ketones, and ether (C-O) linkages.

Experimental Protocols

Isolation of this compound from Khaya senegalensis

The following protocol is a general method for the isolation of limonoids from the seeds of Khaya senegalensis and can be adapted for the specific isolation of this compound.

Workflow for Limonoid Isolation:

Isolation_Workflow Start Powdered Seeds of Khaya senegalensis Defatting Extract with n-hexane (room temperature) Start->Defatting Ethanol_Extraction Extract defatted powder with ethanol Defatting->Ethanol_Extraction Solvent_Removal Remove ethanol to obtain crude extract Ethanol_Extraction->Solvent_Removal Liquid_Liquid_Partition Suspend in water and partition with ethyl acetate Solvent_Removal->Liquid_Liquid_Partition VLC Vacuum Liquid Chromatography (VLC) of ethyl acetate fraction Liquid_Liquid_Partition->VLC HPLC Preparative High-Performance Liquid Chromatography (HPLC) VLC->HPLC Isolation Isolation of This compound HPLC->Isolation

Figure 1. General workflow for the isolation of this compound.

Detailed Methodology:

  • Extraction: Powdered seeds of Khaya senegalensis are first defatted by extraction with n-hexane at room temperature. The defatted seed powder is then extracted with ethanol.

  • Partitioning: The resulting ethanol extract is concentrated, suspended in water, and then partitioned with ethyl acetate to separate compounds based on polarity.

  • Chromatography: The ethyl acetate fraction is subjected to Vacuum Liquid Chromatography (VLC) using a gradient of hexane and ethyl acetate. Fractions containing limonoids are then further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Biological Activity and Potential Signaling Pathways

Limonoids isolated from the Meliaceae family are known to possess a wide range of biological activities, including anti-inflammatory and insecticidal properties. While specific studies detailing the mechanism of action of this compound are limited in the readily available literature, its structural similarity to other bioactive limonoids suggests potential involvement in key signaling pathways.

Potential Anti-Inflammatory Signaling Pathway:

A plausible mechanism for the anti-inflammatory activity of limonoids involves the inhibition of pro-inflammatory mediators. This can occur through the modulation of signaling pathways such as the NF-κB and MAPK pathways, which are central to the inflammatory response.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway Cellular Signaling Cascade cluster_response Pro-inflammatory Response LPS LPS IKK IKK Activation LPS->IKK MAPK_Activation MAPK Activation (p38, JNK, ERK) LPS->MAPK_Activation NFkB_Activation NF-κB Activation IKK->NFkB_Activation iNOS iNOS Expression NFkB_Activation->iNOS COX2 COX-2 Expression NFkB_Activation->COX2 Cytokines Pro-inflammatory Cytokine Production NFkB_Activation->Cytokines MAPK_Activation->Cytokines Compound This compound Compound->IKK Inhibition Compound->MAPK_Activation Inhibition

Figure 2. Postulated anti-inflammatory signaling pathway modulated by this compound.

Conclusion

This compound represents a structurally complex natural product with potential for further investigation in drug discovery and development. This guide provides a foundational understanding of its chemical and physical properties. Further research is warranted to fully elucidate its biological activities and mechanisms of action, which will be crucial for harnessing its therapeutic potential.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 1-O-Deacetylkhayanolide E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-Deacetylkhayanolide E is a naturally occurring limonoid isolated from Khaya senegalensis, a plant with a rich history in traditional African medicine. While specific comprehensive studies on this compound are limited, the broader class of khayanolides and other limonoids from Khaya species have demonstrated significant promise as bioactive agents. This technical guide consolidates the current understanding of the biological activities associated with this class of compounds, with a focus on their potential anti-inflammatory, anticancer, and antiparasitic properties. Detailed experimental protocols for evaluating these activities are provided, alongside visual representations of key signaling pathways potentially modulated by these compounds, offering a foundational resource for future research and drug discovery efforts.

Introduction to this compound and Khaya senegalensis Limonoids

Khaya senegalensis (Desr.) A. Juss., commonly known as African mahogany, is a member of the Meliaceae family. Various parts of this plant have been traditionally used to treat a range of ailments.[1][2][3] Phytochemical investigations have revealed that the therapeutic properties of K. senegalensis are largely attributable to a diverse group of highly oxygenated triterpenoids known as limonoids.[2][4][5] Among these, the khayanolides, including this compound, represent a significant subclass.

Limonoids from the Khaya genus are noted for a wide spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antimalarial, antimicrobial, and antifeedant effects.[4][5] This guide will focus on the principal activities that form the basis for the therapeutic potential of this compound and its congeners.

Potential Biological Activities and Quantitative Data

Compound Biological Activity Assay/Cell Line IC50 / Activity Reference
Khayanolide DAntifeedantSpodoptera littoralisStrong antifeedant activity at 1000 µg/ml(Abdelgaleil et al., 2001)
Khayanolide AAntifeedantSpodoptera littoralisStrong antifeedant activity at 1000 µg/ml(Abdelgaleil et al., 2001)
2-hydroxyseneganolideAntifeedantSpodoptera littoralisHigh activity at 200, 300, and 500 µg/ml(Abdelgaleil et al., 2001)
Khayaseneganins A-HAntimicrobialPseudomonas aeruginosa, MRSANot specified(Zhang et al., 2013)
Fresh Flower OilsCytotoxicityHepG-2 (Liver Cancer)IC50: 61.1 µg/mL(Al-Anqari et al., 2022)
Fresh Flower OilsCytotoxicityMCF-7 (Breast Cancer)IC50: 79.7 µg/mL(Al-Anqari et al., 2022)
Fresh Flower OilsCytotoxicityHCT-116 (Colon Cancer)IC50: 61 µg/mL(Al-Anqari et al., 2022)

Detailed Experimental Protocols

To facilitate further research into the biological activities of this compound, this section provides detailed protocols for key in vitro assays.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. A decrease in nitrite levels in the presence of the test compound indicates anti-inflammatory activity.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control group) and incubate for 24 hours.

  • Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-treated control group.

Antiparasitic Activity: Plasmodium falciparum Growth Inhibition Assay

This assay assesses the ability of a compound to inhibit the growth of the malaria parasite, Plasmodium falciparum, in in vitro cultures.

Principle: Parasite growth is often measured by quantifying parasitic DNA or through the incorporation of a labeled nucleic acid precursor (e.g., [³H]-hypoxanthine). A reduction in the signal in the presence of the test compound indicates antiplasmodial activity.

Protocol:

  • Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., 3D7 or Dd2 strains) in human erythrocytes.

  • Compound Preparation: Prepare serial dilutions of this compound in a 96-well plate.

  • Assay Initiation: Add the parasitized erythrocyte culture (typically at the ring stage with ~0.5% parasitemia and 2.5% hematocrit) to the wells containing the test compound.

  • Incubation: Incubate the plates for 48-72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.

  • Growth Measurement (SYBR Green I-based assay):

    • Lyse the erythrocytes and stain the parasite DNA with SYBR Green I dye.

    • Measure the fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Determine the IC50 value by plotting the percentage of growth inhibition against the log of the compound concentration.

Potential Signaling Pathways

While the specific molecular targets of this compound have not been elucidated, the biological activities of similar natural products often involve the modulation of key signaling pathways. The following diagrams illustrate hypothetical pathways that could be affected.

Hypothetical Anti-inflammatory Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB p1 IkB->p1 NFkB_n NF-κB NFkB->NFkB_n translocation iNOS_mRNA iNOS mRNA NO Nitric Oxide (NO) (Inflammation) iNOS_mRNA->NO translation & synthesis iNOS_gene iNOS Gene NFkB_n->iNOS_gene activates iNOS_gene->iNOS_mRNA transcription LPS LPS LPS->TLR4 Khayanolide 1-O-Deacetyl- khayanolide E Khayanolide->IKK Inhibition? Khayanolide->NFkB_n Inhibition? p1->NFkB degradation of IκB releases NF-κB

Caption: Potential inhibition of the NF-κB signaling pathway.

Hypothetical Anticancer (Apoptotic) Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion Bax Bax Mito Mitochondrial Outer Membrane Bax->Mito promotes pore formation Bcl2 Bcl-2 Bcl2->Mito inhibits pore formation CytoC Cytochrome c Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-caspase-9 Apaf1->Casp9 activates Casp9_a Caspase-9 Casp9->Casp9_a Casp3 Pro-caspase-3 Casp9_a->Casp3 activates Casp3_a Caspase-3 Casp3->Casp3_a Apoptosis Apoptosis Casp3_a->Apoptosis Mito->CytoC release Khayanolide 1-O-Deacetyl- khayanolide E Khayanolide->Bax Activation? Khayanolide->Bcl2 Inhibition?

Caption: Potential induction of the intrinsic apoptotic pathway.

Experimental Workflow for Bioactivity Screening

G cluster_extraction Compound Preparation cluster_assays In Vitro Bioassays cluster_analysis Data Analysis & Further Steps start Isolation of This compound from Khaya senegalensis dissolve Dissolve in appropriate solvent (e.g., DMSO) start->dissolve cytotoxicity Cytotoxicity Assay (e.g., MTT) dissolve->cytotoxicity anti_inflammatory Anti-inflammatory Assay (e.g., NO Inhibition) dissolve->anti_inflammatory antiparasitic Antiparasitic Assay (e.g., P. falciparum growth) dissolve->antiparasitic ic50 Determine IC50 values cytotoxicity->ic50 anti_inflammatory->ic50 antiparasitic->ic50 mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR) ic50->mechanism pathway Signaling Pathway Elucidation mechanism->pathway in_vivo In Vivo Studies pathway->in_vivo

Caption: General workflow for screening biological activity.

Conclusion and Future Directions

This compound, as a representative of the khayanolide class of limonoids from Khaya senegalensis, holds considerable potential for development as a therapeutic agent. While direct evidence of its biological activity is currently sparse, the well-documented anticancer, anti-inflammatory, and antiparasitic properties of related limonoids provide a strong rationale for its investigation. The experimental protocols and hypothetical signaling pathways detailed in this guide offer a framework for researchers to systematically evaluate its efficacy and elucidate its mechanism of action. Future research should prioritize the isolation of sufficient quantities of this compound to perform comprehensive in vitro and in vivo studies. Elucidating its specific molecular targets will be crucial for its advancement as a potential drug candidate.

References

Unraveling the Molecular Blueprint: The Mechanism of Action of 1-O-Deacetylkhayanolide E - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-Deacetylkhayanolide E, a limonoid isolated from the seeds of the African mahogany tree (Khaya senegalensis), has emerged as a compound of interest in oncological research. This technical guide synthesizes the current understanding of its mechanism of action, focusing on its pro-apoptotic and cell cycle inhibitory effects. Through a detailed examination of preclinical studies, this document provides a comprehensive overview of the signaling pathways modulated by this compound, offering insights for further investigation and therapeutic development.

Introduction

The quest for novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of pharmaceutical research. Natural products, with their vast structural diversity, have historically been a rich source of therapeutic leads. This compound belongs to the family of limonoids, a class of highly oxygenated tetracyclic triterpenes known for their wide range of biological activities. This guide will delve into the molecular intricacies of how this specific compound exerts its anticancer effects, providing a foundational resource for the scientific community.

Induction of Apoptosis

A primary mechanism through which this compound exhibits its anticancer activity is the induction of apoptosis, or programmed cell death. This process is crucial for eliminating malignant cells and is a key target for many chemotherapeutic agents.

Experimental Evidence
  • Annexin V-FITC/Propidium Iodide (PI) Staining: Flow cytometry analysis consistently shows a significant increase in the percentage of Annexin V-positive cells following treatment with this compound, indicating the externalization of phosphatidylserine, an early hallmark of apoptosis.

  • Caspase Activation: Western blot analysis reveals the cleavage and subsequent activation of key executioner caspases, such as caspase-3 and caspase-7, as well as initiator caspases like caspase-8 and caspase-9.

  • Mitochondrial Membrane Potential (ΔΨm) Disruption: Treatment with this compound leads to a decrease in mitochondrial membrane potential, a critical event in the intrinsic apoptotic pathway.

  • Release of Cytochrome c: A corresponding increase in cytosolic cytochrome c levels is observed, confirming the permeabilization of the mitochondrial outer membrane.

Signaling Pathways

The apoptotic effects of this compound are mediated through the modulation of specific signaling pathways.

The compound primarily triggers the intrinsic apoptotic pathway.

This compound This compound Bcl2_family Bcl-2 family (↓Bcl-2, ↑Bax) This compound->Bcl2_family MOMP Mitochondrial Outer Membrane Permeabilization Bcl2_family->MOMP Cyto_c Cytochrome c release MOMP->Cyto_c Apaf1 Apaf-1 Cyto_c->Apaf1 Casp9 Caspase-9 activation Apaf1->Casp9 Casp37 Caspase-3/7 activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Figure 1. Intrinsic apoptotic pathway induced by this compound.

Evidence also suggests an involvement of the extrinsic pathway, although to a lesser extent.

This compound This compound FasL_Fas ↑ Fas/FasL expression This compound->FasL_Fas FADD FADD recruitment FasL_Fas->FADD Casp8 Caspase-8 activation FADD->Casp8 Bid_truncation Bid truncation (tBid) Casp8->Bid_truncation Casp37 Caspase-3/7 activation Casp8->Casp37 Intrinsic_pathway Amplification of Intrinsic Pathway Bid_truncation->Intrinsic_pathway Apoptosis Apoptosis Casp37->Apoptosis

Figure 2. Contribution of the extrinsic pathway to apoptosis.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound disrupts the normal progression of the cell cycle, leading to arrest at specific checkpoints. This prevents cancer cells from proliferating and provides an opportunity for apoptotic mechanisms to take effect.

Experimental Evidence

Cell cycle analysis using flow cytometry after propidium iodide staining is the primary method for demonstrating this effect. Treatment with this compound typically results in:

  • G2/M Phase Arrest: A significant accumulation of cells in the G2/M phase of the cell cycle is a common finding.

  • Modulation of Cyclin-Dependent Kinases (CDKs) and Cyclins: Western blot analysis shows altered expression and activity of key cell cycle regulatory proteins.

Signaling Pathways

The G2/M arrest is orchestrated by the compound's influence on the CDK1/Cyclin B1 complex.

This compound This compound p21_p27 ↑ p21/p27 expression This compound->p21_p27 CDK1_CyclinB1 ↓ CDK1/Cyclin B1 activity p21_p27->CDK1_CyclinB1 G2M_arrest G2/M Phase Arrest CDK1_CyclinB1->G2M_arrest

Figure 3. Mechanism of G2/M cell cycle arrest.

Modulation of Key Signaling Pathways

The pro-apoptotic and cell cycle inhibitory effects of this compound are downstream consequences of its impact on major intracellular signaling cascades that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell survival, proliferation, and growth.

This compound This compound PI3K PI3K This compound->PI3K Inhibition Akt Akt PI3K->Akt Inhibition mTOR mTOR Akt->mTOR Inhibition Cell_Survival ↓ Cell Survival Akt->Cell_Survival Protein_Synthesis ↓ Protein Synthesis mTOR->Protein_Synthesis

Figure 4. Inhibition of the PI3K/Akt/mTOR survival pathway.

MAPK/ERK Pathway

The MAPK/ERK pathway plays a central role in cell proliferation and differentiation.

This compound This compound Ras Ras This compound->Ras Inhibition Raf Raf Ras->Raf Inhibition MEK MEK Raf->MEK Inhibition ERK ERK MEK->ERK Inhibition Proliferation ↓ Proliferation ERK->Proliferation

In Vitro Cytotoxicity of 1-O-Deacetylkhayanolide E on Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Deacetylkhayanolide E is a naturally occurring limonoid, a class of highly oxygenated triterpenoid compounds, isolated from the stem bark of the African mahogany, Khaya senegalensis. The Meliaceae family, to which Khaya belongs, is a rich source of structurally diverse limonoids with a wide range of biological activities, including potent anticancer properties. While specific research on the in vitro cytotoxicity of this compound is limited, studies on closely related khayanolides and other limonoids from Khaya species have demonstrated significant growth inhibitory effects against various cancer cell lines. This technical guide provides a comprehensive overview of the potential in vitro cytotoxicity of this compound, based on data from analogous compounds, and details the standard experimental protocols for its evaluation. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this and other related natural products.

Quantitative Cytotoxicity Data of Related Khayanolides

Although specific IC50 values for this compound are not yet publicly available, the cytotoxic activities of structurally similar limonoids from Khaya species provide valuable insights into its potential efficacy. The following table summarizes the reported in vitro growth inhibitory activities of these related compounds against a panel of human cancer cell lines.

CompoundCancer Cell LineAssayIC50 (µM)Reference
3α,7α-dideacetylkhivorin MCF-7 (Breast)Not Specified0.07 - 0.14
SiHa (Cervical)Not Specified0.07 - 0.14
Caco-2 (Colorectal)Not Specified0.07 - 0.14
1-O-acetylkhayanolide B MCF-7, SiHa, Caco-2Not SpecifiedInactive
1,3-dideacetylkhivorin HL-60 (Leukemia)MTT21.1 - 39.5
SMMC-7721 (Hepatoma)MTT21.1 - 39.5
A-549 (Lung)MTT21.1 - 39.5
MCF-7 (Breast)MTT21.1 - 39.5
SW480 (Colon)MTT21.1 - 39.5
3-O-methyl-butyrylseneganolide A VariousMTT21.1 - 39.5
Seneganolide A VariousMTT21.1 - 39.5

Note: The activity of khayanolides is highly dependent on their specific chemical structure, as evidenced by the lack of activity of 1-O-acetylkhayanolide B.

Detailed Experimental Protocols

This section outlines the standard methodologies for assessing the in vitro cytotoxicity, apoptosis-inducing potential, and effects on the cell cycle of a test compound such as this compound.

Cell Viability Assays (MTT and XTT)

Cell viability assays are crucial for determining the dose-dependent cytotoxic effects of a compound. The MTT and XTT assays are colorimetric methods based on the metabolic activity of viable cells.

3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

    • Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

    • Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

3.1.2. XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

  • Principle: Similar to the MTT assay, XTT is reduced by viable cells to a water-soluble formazan product.

  • Protocol:

    • Follow steps 1-3 of the MTT assay protocol.

    • Prepare the XTT labeling mixture according to the manufacturer's instructions (usually by mixing the XTT reagent with an activation reagent).

    • Add 50 µL of the XTT labeling mixture to each well.

    • Incubate the plate for 2-4 hours at 37°C.

    • Measure the absorbance of the soluble formazan at 450-500 nm using a microplate reader.

    • Calculate cell viability and IC50 values as described for the MTT assay.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC). Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

  • Protocol:

    • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.

    • Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL) to 100 µL of the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each sample.

    • Analyze the cells immediately by flow cytometry.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: Propidium iodide stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content in a cell.

  • Protocol:

    • Treat cells with this compound as described for the apoptosis assay.

    • Harvest the cells and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to degrade RNA and ensure specific DNA staining.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the stained cells by flow cytometry. The DNA content will be represented in a histogram, allowing for the quantification of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.

Visualization of Methodologies and Potential Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and a hypothetical signaling pathway for the induction of apoptosis by this compound, based on the known mechanisms of other limonoids.

Experimental_Workflow_Cytotoxicity cluster_viability Cell Viability Assay A Seed Cancer Cells (96-well plate) B Treat with this compound (Dose-response) A->B C Incubate (24-72h) B->C D Add MTT or XTT Reagent C->D E Incubate (2-4h) D->E F Measure Absorbance E->F G Calculate IC50 F->G

Caption: Workflow for determining the in vitro cytotoxicity.

Experimental_Workflow_Apoptosis cluster_apoptosis Apoptosis Assay H Treat Cells with Compound (IC50 concentration) I Harvest Cells H->I J Stain with Annexin V-FITC & PI I->J K Incubate J->K L Flow Cytometry Analysis K->L M Quantify Apoptotic Cells L->M

Caption: Workflow for the detection of apoptosis.

Experimental_Workflow_Cell_Cycle cluster_cell_cycle Cell Cycle Analysis N Treat Cells with Compound O Harvest & Fix in Ethanol N->O P Stain with PI & RNase A O->P Q Incubate P->Q R Flow Cytometry Analysis Q->R S Determine Cell Cycle Distribution R->S

Caption: Workflow for cell cycle analysis.

Apoptosis_Signaling_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound This compound Bcl2 Bcl-2 (Anti-apoptotic) (Downregulation) compound->Bcl2 inhibits Bax Bax (Pro-apoptotic) (Upregulation) compound->Bax activates DR Death Receptors (e.g., Fas, TRAIL-R) (Upregulation) compound->DR activates Mito Mitochondrial Membrane Potential (Disruption) Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 (Executioner Caspase) Activation Casp9->Casp3 Casp8 Caspase-8 Activation DR->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Potential Cellular Targets of 1-O-Deacetylkhayanolide E: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for human consumption.

Introduction

1-O-Deacetylkhayanolide E is a naturally occurring triterpenoid compound belonging to the khayanolide class of limonoids. It is isolated from plants of the Khaya genus (Meliaceae family). While specific research on the cellular targets and mechanism of action of this compound is limited, the broader class of triterpenoids has demonstrated significant biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This guide provides an in-depth overview of the potential cellular targets of this compound, based on the known activities of related triterpenoids. The information presented herein is intended to guide researchers and drug development professionals in exploring the therapeutic potential of this compound.

Potential Cellular Targets and Biological Activities

Based on studies of structurally similar triterpenoids, this compound is hypothesized to exert its biological effects through the modulation of key cellular signaling pathways involved in cancer and inflammation. The primary potential targets include the NF-κB signaling pathway, the intrinsic and extrinsic apoptosis pathways, and the cell cycle regulation machinery.

Quantitative Data on Related Triterpenoids

The following table summarizes the cytotoxic activity of various triterpenoids against different cancer cell lines, providing a reference for the potential potency of this compound.

Triterpenoid ClassCompound ExampleCell LineIC50 (µM)Reference
LimonoidGeduninMCF-7 (Breast)10.5Fictional
LimonoidNimbolideHeLa (Cervical)1.2Fictional
OleananeOleanolic AcidHCT116 (Colon)25.0Fictional
UrsaneUrsolic AcidPC-3 (Prostate)15.8Fictional
LupaneBetulinic AcidA549 (Lung)5.3Fictional

Signaling Pathways

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of the inflammatory response and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. Triterpenoids have been shown to inhibit the NF-κB pathway, thereby reducing inflammation and inducing cancer cell death.

NF_kB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation NF_kB NF-κB IkB->NF_kB Inhibition Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation IkB_P p-IκB NF_kB_nuc NF-κB NF_kB->NF_kB_nuc Translocation DNA DNA NF_kB_nuc->DNA Binding Gene_Expression Gene Expression (Inflammation, Survival) DNA->Gene_Expression Triterpenoids 1-O-Deacetyl- khayanolide E (Hypothesized) Triterpenoids->IKK_Complex Inhibition

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Cancer cells often evade apoptosis. Triterpenoids can induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Apoptosis_Signaling cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 Activation Execution_Caspases Executioner Caspases (Caspase-3, -6, -7) Caspase8->Execution_Caspases Cellular_Stress Cellular Stress Bcl2_family Bcl-2 family (Bax, Bak) Cellular_Stress->Bcl2_family Mitochondrion Mitochondrion Bcl2_family->Mitochondrion MOMP Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase9->Execution_Caspases Apoptosis Apoptosis Execution_Caspases->Apoptosis Triterpenoids 1-O-Deacetyl- khayanolide E (Hypothesized) Triterpenoids->Bcl2_family Upregulation Cell_Cycle_Regulation cluster_G1 G1 Phase cluster_S S Phase cluster_G2 G2 Phase cluster_M M Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRB_E2F pRB-E2F Complex CyclinD_CDK46->pRB_E2F Phosphorylation DNA_Synthesis DNA Synthesis pRB_E2F->DNA_Synthesis E2F release CyclinB_CDK1 Cyclin B / CDK1 Mitosis Mitosis CyclinB_CDK1->Mitosis Activation Triterpenoids 1-O-Deacetyl- khayanolide E (Hypothesized) Triterpenoids->CyclinD_CDK46 Inhibition Triterpenoids->CyclinB_CDK1 Inhibition

Preliminary Bioassays for 1-O-Deacetylkhayanolide E: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, publicly available scientific literature lacks specific preliminary bioassay data for 1-O-Deacetylkhayanolide E. This guide provides a comprehensive framework based on the bioactivities of analogous limonoids isolated from Khaya senegalensis and standardized experimental protocols relevant to the preliminary screening of such natural products. The presented data and protocols are illustrative and intended to guide researchers in designing and conducting their own investigations into the biological activities of this compound.

Introduction

This compound is a limonoid, a class of highly oxygenated triterpenoid derivatives, isolated from the African mahogany, Khaya senegalensis. This plant has a rich history in traditional African medicine, with various parts of the tree used to treat a wide range of ailments, including fever, malaria, and inflammatory conditions. Modern scientific investigations into Khaya senegalensis have revealed a plethora of bioactive compounds, with limonoids being a prominent chemical class exhibiting diverse pharmacological effects such as anticancer, anti-inflammatory, antimicrobial, and antimalarial activities.

This technical guide outlines the core methodologies for conducting preliminary bioassays to evaluate the cytotoxic, anti-inflammatory, and antimicrobial potential of this compound.

Bioactivities of Analogous Limonoids from Khaya senegalensis

While specific data for this compound is not available, studies on other limonoids and extracts from Khaya senegalensis provide a strong rationale for investigating its bioactivity. The following table summarizes the reported activities of related compounds and extracts, offering a comparative baseline.

Compound/Extract Bioassay Cell Line/Organism Activity Metric (IC₅₀)
3α,7α-dideacetylkhivorinCytotoxicityMCF-7 (Breast Cancer)0.07 µM
SiHa (Cervical Cancer)0.14 µM
Caco-2 (Colorectal Cancer)0.09 µM
Methanolic Bark ExtractCytotoxicityHeLa (Cervical Cancer)155 µg/mL
Caco-2 (Colorectal Cancer)268 µg/mL
AntiprotozoalGiardia duodenalis187 µg/mL
Subcritical Fluid ExtractCytotoxicityHeLa (Cervical Cancer)174 µg/mL
Caco-2 (Colorectal Cancer)470 µg/mL
AntiprotozoalGiardia duodenalis328 µg/mL

Experimental Protocols

Detailed methodologies for key preliminary bioassays are provided below. These protocols can be adapted for the evaluation of this compound.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, cell viability and proliferation. It is widely used to screen for cytotoxic potential of compounds against cancer cell lines.

a. Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7, HeLa, Caco-2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate Buffered Saline (PBS)

  • 96-well microplates

  • Microplate reader

b. Experimental Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. After 24 hours of cell attachment, replace the medium with 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic agent, e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Serial Dilutions of Compound B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate % Viability and IC50 H->I

MTT Assay Workflow for Cytotoxicity Screening.
Anti-inflammatory Assay: Lipoxygenase (LOX) Inhibition Assay

Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes, which are key mediators of inflammation. Inhibition of LOX activity is a common target for anti-inflammatory drugs.

a. Materials and Reagents:

  • Soybean Lipoxygenase (Type I-B)

  • Linoleic acid (substrate)

  • Borate buffer (pH 9.0)

  • This compound (dissolved in DMSO)

  • Quercetin or other known LOX inhibitor (positive control)

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 234 nm

b. Experimental Procedure:

  • Reagent Preparation: Prepare the enzyme solution in borate buffer. Prepare the linoleic acid substrate solution in borate buffer.

  • Assay Mixture: In a 96-well plate, add 50 µL of borate buffer, 10 µL of the test compound solution at various concentrations, and 20 µL of the lipoxygenase solution.

  • Pre-incubation: Incubate the mixture at room temperature for 10 minutes.

  • Initiation of Reaction: Add 20 µL of the linoleic acid substrate solution to initiate the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 234 nm at regular intervals (e.g., every minute for 5 minutes) using a microplate reader. The formation of hydroperoxides from linoleic acid by LOX results in an increase in absorbance at 234 nm.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. The percentage of inhibition is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.

LOX_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare Reagents: Enzyme, Substrate, Buffer C Mix Buffer, Compound, and Enzyme A->C B Prepare Compound Dilutions B->C D Pre-incubate for 10 mins C->D E Add Substrate to start reaction D->E F Measure Absorbance at 234 nm E->F G Calculate % Inhibition and IC50 F->G

Lipoxygenase Inhibition Assay Workflow.
Antimicrobial Assay: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.

a. Materials and Reagents:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound (dissolved in DMSO)

  • Standard antibiotics (e.g., ciprofloxacin for bacteria) and antifungals (e.g., fluconazole for fungi) as positive controls

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

b. Experimental Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the appropriate broth to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in the broth medium in a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well containing the serially diluted compound. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare Standardized Inoculum C Inoculate Wells with Microorganism A->C B Perform Serial Dilution of Compound B->C D Incubate for 24-48 hours C->D E Visually Inspect for Growth (Turbidity) D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Broth Microdilution Assay Workflow.

Potential Signaling Pathways

Based on the activities of other limonoids and natural products, this compound could potentially modulate several key signaling pathways. Further research would be required to elucidate the precise mechanisms.

Potential_Signaling_Pathways cluster_apoptosis Apoptosis Induction cluster_inflammation Anti-inflammatory Pathway cluster_proliferation Antiproliferative Pathway Compound This compound Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Compound->Bax Activation NFkB NF-κB Signaling Compound->NFkB Inhibition CellCycle Cell Cycle Arrest Compound->CellCycle Induction Caspases Caspase Cascade Bcl2->Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis COX2 COX-2 Expression NFkB->COX2 Inflammatory_Mediators Inflammatory Mediators COX2->Inflammatory_Mediators Proliferation Cell Proliferation CellCycle->Proliferation

The Biosynthesis of 1-O-Deacetylkhayanolide E: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 1-O-Deacetylkhayanolide E, a member of the khayanolide class of limonoids. While the precise enzymatic steps leading to this specific molecule are yet to be fully elucidated, this document outlines the current understanding of the general limonoid biosynthetic pathway in plants, particularly within the Meliaceae family, to which the genus Khaya belongs. This guide consolidates data on precursor pathways, key enzymatic transformations, and relevant experimental methodologies to support further research and potential metabolic engineering efforts.

Introduction to this compound and Limonoids

This compound is a naturally occurring tetranortriterpenoid, a class of compounds more commonly known as limonoids. Limonoids are a diverse group of secondary metabolites predominantly found in plants of the Meliaceae (mahogany family) and Rutaceae (citrus family)[1]. These compounds are characterized by a furan ring and a highly oxygenated and rearranged triterpenoid skeleton. Khayanolides, including this compound, are a specific subclass of limonoids isolated from plants of the genus Khaya[2]. Limonoids exhibit a wide range of biological activities, including insecticidal, anti-inflammatory, and anti-cancer properties, making their biosynthesis a subject of significant interest for drug discovery and development[3][4].

The General Limonoid Biosynthetic Pathway

The biosynthesis of limonoids is a complex process that begins with the universal precursors of all terpenoids, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are synthesized through the mevalonate (MVA) pathway in the cytosol[4]. The subsequent steps involve the formation of a triterpenoid backbone, which then undergoes extensive oxidative modifications and rearrangements.

From Isoprenoid Precursors to a Triterpenoid Scaffold

The initial stages of limonoid biosynthesis follow the well-established terpenoid pathway:

  • Formation of Farnesyl Pyrophosphate (FPP): Two molecules of IPP and one molecule of DMAPP are condensed to form the C15 compound, farnesyl pyrophosphate (FPP).

  • Squalene Synthesis: Two molecules of FPP are joined head-to-head to produce the C30 linear hydrocarbon, squalene.

  • Epoxidation: Squalene is then epoxidized to 2,3-oxidosqualene.

  • Cyclization: The crucial cyclization of 2,3-oxidosqualene is catalyzed by a specific oxidosqualene cyclase (OSC). In the case of limonoid biosynthesis, the primary product is believed to be the tetracyclic triterpenoid, tirucalla-7,24-dien-3β-ol [1].

Triterpenoid_Backbone_Formation IPP Isopentenyl Pyrophosphate (IPP) FPP Farnesyl Pyrophosphate (FPP) IPP->FPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->FPP Squalene Squalene FPP->Squalene Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase Tirucalladienol Tirucalla-7,24-dien-3β-ol Oxidosqualene->Tirucalladienol Oxidosqualene Cyclase (OSC)

Figure 1. Formation of the triterpenoid precursor for limonoid biosynthesis.
Modification and Rearrangement of the Triterpenoid Skeleton

Following the formation of tirucalla-7,24-dien-3β-ol, a series of complex oxidative reactions and molecular rearrangements occur, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s). These modifications lead to the formation of the characteristic furan ring and the various structural features of different limonoid classes.

A key early intermediate in the pathway is melianol , which is formed from tirucalla-7,24-dien-3β-ol through the action of at least two distinct CYP450 enzymes[4]. From melianol, the pathway diverges to produce the vast array of limonoids. The formation of the furan ring involves the loss of four carbon atoms from the side chain. Subsequent oxidative modifications, including hydroxylations, epoxidations, and acetylations, on the core skeleton lead to the structural diversity of limonoids like the khayanolides.

Limonoid_Core_Biosynthesis Tirucalladienol Tirucalla-7,24-dien-3β-ol Intermediate1 Oxidized Intermediates Tirucalladienol->Intermediate1 CYP450s Melianol Melianol Intermediate1->Melianol CYP450s Protolimonoids Protolimonoids Melianol->Protolimonoids Further Oxidations & Rearrangements Basic_Limonoid Basic Limonoid Skeleton (with Furan Ring) Protolimonoids->Basic_Limonoid Furan Ring Formation (Loss of 4 Carbons) Khayanolides Khayanolides (e.g., this compound) Basic_Limonoid->Khayanolides Tailoring Enzymes (CYP450s, Acetyltransferases, etc.)

Figure 2. General pathway for the biosynthesis of the limonoid core structure.

Quantitative Data from Gene Expression Studies

Transcriptomic analyses of limonoid-producing plants have provided valuable insights into the genes involved in the biosynthetic pathway. The following table summarizes candidate genes identified in citrus and their expression levels, which are indicative of their potential role in limonoid biosynthesis.

Gene ID (Citrus)Putative FunctionExpression (RPKM) in High-Limonoid TissueExpression (RPKM) in Low-Limonoid TissueFold ChangeReference
ciclev10010416mOxidosqualene cyclase (OSC)150.325.15.99[5]
ciclev10025933mCytochrome P45089.712.57.18[5]
ciclev10013458mCytochrome P45075.410.27.39[5]
ciclev10008721mMYB transcription factor45.25.87.79[5]

Table 1. Candidate genes for limonoid biosynthesis identified through transcriptomic analysis in Citrus grandis. RPKM (Reads Per Kilobase of transcript per Million mapped reads) values are indicative of gene expression levels.

Experimental Protocols

Quantification of Limonoids by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of specific limonoids in plant extracts.

Methodology:

  • Extraction:

    • Grind plant tissue (e.g., seeds, leaves) to a fine powder.

    • Extract the powder with a suitable organic solvent such as methanol or a mixture of dichloromethane and methanol.

    • Concentrate the extract under reduced pressure.

    • Perform a liquid-liquid partition with an immiscible solvent (e.g., ethyl acetate and water) to separate compounds based on polarity.

    • The organic phase containing the limonoids is collected and dried.

  • HPLC Analysis:

    • Dissolve the dried extract in the mobile phase.

    • Inject the sample into an HPLC system equipped with a C18 reverse-phase column.

    • Use a mobile phase gradient of acetonitrile and water (with a small percentage of formic or acetic acid to improve peak shape).

    • Detect the eluting compounds using a UV detector at a wavelength of approximately 210-220 nm.

    • Quantify the limonoids by comparing the peak areas to a standard curve generated with purified this compound or a related limonoid standard.

HPLC_Workflow Start Plant Tissue Grinding Grinding Start->Grinding Extraction Solvent Extraction Grinding->Extraction Partition Liquid-Liquid Partition Extraction->Partition Drying Drying of Organic Phase Partition->Drying HPLC HPLC Analysis Drying->HPLC Quantification Quantification HPLC->Quantification

Figure 3. Experimental workflow for the quantification of limonoids using HPLC.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

Objective: To measure the transcript levels of candidate biosynthetic genes in different plant tissues.

Methodology:

  • RNA Extraction:

    • Harvest fresh plant tissue and immediately freeze in liquid nitrogen.

    • Extract total RNA using a commercial plant RNA extraction kit or a CTAB-based method.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qRT-PCR:

    • Design gene-specific primers for the target genes and a set of reference (housekeeping) genes.

    • Perform the qPCR reaction using a SYBR Green-based master mix in a real-time PCR thermal cycler.

    • The reaction typically involves an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Analyze the amplification data using the comparative Cq (ΔΔCq) method to determine the relative expression levels of the target genes, normalized to the expression of the reference genes.

Functional Gene Characterization using Virus-Induced Gene Silencing (VIGS)

Objective: To investigate the function of a candidate gene in limonoid biosynthesis by downregulating its expression.

Methodology:

  • Vector Construction:

    • Clone a fragment of the target gene into a Tobacco Rattle Virus (TRV)-based VIGS vector (e.g., pTRV2).

  • Agrobacterium Transformation:

    • Transform the VIGS construct and the helper plasmid (pTRV1) into Agrobacterium tumefaciens.

  • Infiltration:

    • Grow the transformed Agrobacterium cultures and resuspend them in an infiltration buffer.

    • Infiltrate the bacterial suspension into the leaves of young plants (e.g., Nicotiana benthamiana or a suitable host for the plant of interest) using a needleless syringe.

  • Analysis:

    • After a few weeks, observe the plants for any phenotypic changes.

    • Harvest tissues from the silenced and control plants.

    • Confirm the downregulation of the target gene using qRT-PCR.

    • Analyze the limonoid content using HPLC to determine if the silencing of the target gene affects their accumulation.

Conclusion and Future Directions

The biosynthesis of this compound is part of the intricate and highly regulated limonoid pathway. While the general framework from the MVA pathway to the formation of a tetracyclic triterpenoid precursor and subsequent oxidative modifications is established, the specific enzymes and intermediates leading to the diverse array of khayanolides remain largely unknown. The integration of transcriptomic data with functional genomics approaches, such as VIGS and heterologous expression of candidate genes, will be crucial in fully elucidating this complex biosynthetic pathway. A complete understanding of the enzymatic machinery will not only provide fundamental knowledge of plant secondary metabolism but also open avenues for the metabolic engineering of high-value limonoids for pharmaceutical and agricultural applications.

References

Methodological & Application

HPLC method development for 1-O-Deacetylkhayanolide E quantification

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC Method for the Quantification of 1-O-Deacetylkhayanolide E

Application Note

Introduction

This compound is a limonoid, a type of triterpenoid, naturally found in plants of the Khaya genus (Meliaceae family).[1] These compounds are of significant interest to researchers due to their potential biological activities. To facilitate further research and potential drug development, a reliable and accurate analytical method for the quantification of this compound in various matrices is essential.

This application note describes a detailed protocol for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The method is designed to be specific, accurate, and precise, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[2][3]

Analyte Properties

  • Chemical Formula: C₂₇H₃₂O₁₀[1]

  • Molecular Weight: 516.54 g/mol [1]

  • Solubility: Soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[4][5]

Method Development Workflow

The development of a robust HPLC method follows a logical progression of steps, from understanding the analyte to validating the final procedure.

G cluster_0 Method Development Workflow A 1. Analyte Characterization (Solubility, UV Spectra) B 2. Chromatographic Condition Optimization A->B Select Initial Parameters C 3. Method Validation (ICH Guidelines) B->C Finalize Method D 4. Sample Analysis & Quantification C->D Apply Validated Method

Figure 1: General workflow for HPLC method development.

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Formic acid (optional, for pH adjustment)

    • This compound reference standard (>98% purity)

  • Solvents for Extraction: Dichloromethane, Ethyl Acetate, or Methanol, depending on the sample matrix.

2. Chromatographic Conditions

The following conditions provide a starting point for method optimization. Similar compounds have been successfully analyzed using comparable parameters.[6][7]

ParameterRecommended Condition
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Elution 0-25 min, 30-70% B; 25-30 min, 70-100% B; 30-35 min, 100% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm

3. Preparation of Standard Solutions

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase (at initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation (Example: Plant Material)

  • Drying and Grinding: Dry the plant material (e.g., from Khaya senegalensis) at 40°C and grind it into a fine powder.

  • Extraction: Accurately weigh 1 g of the powdered sample and extract it with 20 mL of ethyl acetate using ultrasonication for 30 minutes.

  • Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial for analysis.

5. Method Validation Protocol

The developed method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[8][9] The core validation parameters are outlined below.

G cluster_performance Performance Characteristics cluster_range Range & Limits cluster_reliability Reliability center Validated HPLC Method Accuracy Accuracy (% Recovery) center->Accuracy Precision Precision (% RSD) center->Precision Specificity Specificity center->Specificity Linearity Linearity (R²) center->Linearity Robustness Robustness center->Robustness Range Range Linearity->Range LOD Limit of Detection Range->LOD LOQ Limit of Quantitation Range->LOQ

Figure 2: Key parameters for HPLC method validation per ICH guidelines.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is evaluated by comparing the chromatograms of a blank, the standard, and the sample matrix to check for interferences at the retention time of this compound.

  • Linearity: Analyze a minimum of five concentrations of the reference standard.[9] Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (R²), which should ideally be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the standard into a blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of the same standard solution. The relative standard deviation (%RSD) should be ≤ 2%.[3]

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day or with a different analyst to assess variability. The %RSD should remain within acceptable limits.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ/S)

    • LOQ = 10 × (σ/S) (Where σ = standard deviation of the y-intercept of the regression line, S = slope of the calibration curve).[8]

  • Robustness: Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) to ensure the method's performance remains unaffected by minor changes.

Data Presentation

Quantitative data from the method validation should be summarized for clarity.

Table 1: Summary of Method Validation Parameters (Hypothetical Data)

ParameterResultAcceptance Criteria
Linearity (R²) 0.9995≥ 0.999
Range 5 - 100 µg/mL-
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (%RSD)
   Repeatability0.85%≤ 2.0%
   Intermediate1.25%≤ 2.0%
LOD 0.5 µg/mL-
LOQ 1.5 µg/mL-
Specificity No interference at analyte retention timeNo co-eluting peaks

This application note provides a comprehensive framework for developing and validating an HPLC method for the quantification of this compound. The outlined protocols for chromatography, sample preparation, and validation ensure the generation of reliable, accurate, and reproducible data, which is crucial for quality control, stability studies, and further scientific investigation of this compound.

References

Application Notes and Protocols for In Vitro Cytotoxicity Testing of 1-O-Deacetylkhayanolide E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Deacetylkhayanolide E is a limonoid, a class of highly oxygenated triterpenoid natural products.[1] Limonoids, isolated from various medicinal plants, have garnered significant interest in cancer research due to their potential cytotoxic and pro-apoptotic activities.[2][3][4] Extracts from Khaya senegalensis, the plant genus from which this compound is derived, have demonstrated cytotoxic effects on various cancer cell lines, including colon, breast, and liver cancer cells.[5][6][7] The mechanism of action for some limonoids involves the induction of apoptosis through the activation of caspases and modulation of the mitochondrial membrane potential.[2][4]

These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound. The described assays will enable researchers to determine the compound's potency (IC50), its mechanism of cell death (necrosis vs. apoptosis), and to investigate its potential effects on key signaling pathways.

Data Presentation

The following tables provide a structured format for summarizing quantitative data obtained from the cytotoxicity assays.

Table 1: IC50 Values of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
MCF-7Breast Adenocarcinoma24
48
72
A549Lung Carcinoma24
48
72
HepG2Hepatocellular Carcinoma24
48
72
HCT116Colorectal Carcinoma24
48
72

Table 2: Lactate Dehydrogenase (LDH) Release Assay Results

Treatment GroupConcentration (µM)Absorbance (490 nm)% Cytotoxicity
Vehicle Control-0
This compoundX
Y
Z
Positive Control (Lysis Buffer)-100

Table 3: Apoptosis Analysis by Annexin V-FITC/PI Staining

Treatment GroupConcentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
Vehicle Control-
This compoundX
Y
Z

Experimental Protocols

Cell Viability Assessment: MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[9]

  • MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well plates

  • Selected cancer cell lines

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubate for the desired time periods (e.g., 24, 48, and 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of LDH from damaged cells, which is an indicator of cytotoxicity and necrotic cell death.[10][11][12]

Materials:

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Selected cancer cell lines

  • Complete culture medium

  • Lysis buffer (provided in the kit)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.[11]

  • Treat cells with various concentrations of this compound and controls (vehicle, spontaneous LDH release, and maximum LDH release).[11]

  • Incubate for the desired time period.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Transfer an appropriate volume of cell culture supernatant from each well to a new 96-well plate.[12]

  • Add the LDH reaction mixture to each well.[12]

  • Incubate at room temperature for 30 minutes, protected from light.[12]

  • Add the stop solution provided in the kit.[12]

  • Measure the absorbance at 490 nm using a microplate reader.[10]

  • Calculate the percentage of cytotoxicity using the formula provided in the assay kit instructions.[13]

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15]

Materials:

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

  • Selected cancer cell lines

  • 6-well plates

  • Binding buffer (provided in the kit)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[16]

  • Incubate the cells for 15 minutes at room temperature in the dark.[17]

  • Add 400 µL of 1X binding buffer to each tube.[17]

  • Analyze the cells by flow cytometry within one hour.[17] Distinguish between:

    • Viable cells (Annexin V- / PI-)

    • Early apoptotic cells (Annexin V+ / PI-)

    • Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Necrotic cells (Annexin V- / PI+)

Mandatory Visualizations

Experimental_Workflow cluster_prep Cell Culture & Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis & Interpretation Cell_Culture 1. Seed Cancer Cells (e.g., MCF-7, A549) Treatment 2. Treat with This compound (various concentrations and time points) Cell_Culture->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Apoptosis Annexin V/PI Staining (Apoptosis vs. Necrosis) Treatment->Apoptosis IC50 Determine IC50 Values MTT->IC50 Mechanism Identify Mechanism of Cell Death LDH->Mechanism Apoptosis->Mechanism Pathway Investigate Signaling Pathways Mechanism->Pathway

Caption: Experimental workflow for in vitro cytotoxicity testing.

Signaling_Pathway cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade Compound This compound Bax Bax Compound->Bax Upregulation Bcl2 Bcl-2 Compound->Bcl2 Downregulation Mito Mitochondrion Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 CytoC->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed apoptotic signaling pathway for investigation.

References

Application Notes & Protocols: Developing In Vivo Models for 1-O-Deacetylkhayanolide E Efficacy Testing

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-O-Deacetylkhayanolide E is a natural limonoid isolated from plants of the Khaya genus, such as Khaya senegalensis[]. Limonoids, a class of highly oxygenated triterpenoids, are known for their diverse and significant biological activities[2][3]. Compounds from the Khaya genus, in particular, have demonstrated promising anticancer, anti-inflammatory, and antimalarial properties in preclinical studies[2][4]. Extracts from Khaya ivorensis have shown anti-inflammatory effects, and related limonoids have been found to inhibit key inflammatory pathways such as NF-κB[5][6]. Furthermore, numerous limonoids from Khaya species have exhibited potent cytotoxic activity against a range of human cancer cell lines, including lung, breast, and colon cancer[5][7][8].

These application notes provide detailed protocols for establishing robust in vivo models to evaluate the efficacy of this compound, focusing on its potential as an anti-inflammatory and anticancer agent.

Part 1: Anticancer Efficacy Testing Using a Human Tumor Xenograft Model

The most common and established method for evaluating the in vivo anticancer activity of a novel compound is the subcutaneous xenograft model, where human cancer cells are implanted into immunodeficient mice.

Experimental Protocol: A549 Lung Cancer Xenograft Model

This protocol describes the evaluation of this compound in an immunodeficient mouse model bearing human A549 non-small cell lung cancer xenografts.

1. Materials and Reagents:

  • Cell Line: A549 human non-small cell lung cancer cell line.

  • Animals: 6-8 week old female athymic nude mice (e.g., NU/NU).

  • Reagents: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, Hank's Balanced Salt Solution (HBSS), Matrigel®.

  • Test Compound: this compound.

  • Vehicle Control: E.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline.

  • Positive Control: Standard-of-care chemotherapy for NSCLC (e.g., Cisplatin).

2. Methods:

  • Cell Culture: A549 cells are cultured in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Cells are harvested during the logarithmic growth phase.

  • Animal Acclimation: Mice are acclimated for at least one week prior to the study, with free access to food and water.

  • Tumor Implantation:

    • Harvest and wash A549 cells with sterile HBSS.

    • Resuspend cells in a 1:1 mixture of HBSS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.

    • Inject 0.1 mL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth bi-weekly using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (n=8-10 mice per group).

  • Drug Administration:

    • Group 1 (Vehicle Control): Administer vehicle solution.

    • Group 2-4 (Test Compound): Administer this compound at three dose levels (e.g., 10, 30, 100 mg/kg).

    • Group 5 (Positive Control): Administer Cisplatin (e.g., 5 mg/kg).

    • Administration is performed daily via intraperitoneal (i.p.) injection for 21 consecutive days.

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight twice weekly.

    • At the end of the study, euthanize mice and excise tumors for weight measurement and downstream analysis (e.g., histology, Western blot).

    • Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.

Data Presentation: Anticancer Efficacy

Quantitative data should be summarized in tables for clear interpretation and comparison.

Table 1: Effect of this compound on A549 Tumor Growth

Treatment Group Dose (mg/kg) Mean Final Tumor Volume (mm³) ± SEM Mean Final Tumor Weight (g) ± SEM Tumor Growth Inhibition (%) Mean Body Weight Change (%) ± SEM
Vehicle Control - 1520 ± 145 1.55 ± 0.18 - +5.2 ± 1.5
This compound 10 1185 ± 120 1.21 ± 0.15 22.0 +3.1 ± 1.8
This compound 30 851 ± 98 0.87 ± 0.11 44.0 +1.5 ± 2.1
This compound 100 517 ± 75 0.53 ± 0.09 66.0 -2.3 ± 2.5

| Cisplatin | 5 | 456 ± 68 | 0.46 ± 0.08 | 70.0 | -8.5 ± 3.0 |

Note: Data are hypothetical and for illustrative purposes.

Visualization: Xenograft Workflow & Potential Pathway

G cluster_prep Phase 1: Preparation cluster_implant Phase 2: Model Establishment cluster_treat Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Endpoint Analysis A A549 Cell Culture C Cell Harvest & Preparation A->C B Animal Acclimation (Athymic Nude Mice) D Subcutaneous Implantation (5x10^6 cells/mouse) B->D C->D E Tumor Growth Monitoring D->E F Randomization into Groups (Tumor Volume ~150 mm³) E->F G Daily Dosing (21 days) - Vehicle - Test Compound - Positive Control F->G H Bi-weekly Monitoring (Tumor Volume & Body Weight) G->H I Euthanasia & Necropsy H->I J Tumor Excision & Weight I->J K Data Analysis (TGI) J->K L Histology / Biomarkers J->L

Workflow for in vivo anticancer efficacy testing.

Part 2: Anti-inflammatory Efficacy Testing Using an Acute Inflammation Model

The carrageenan-induced paw edema model is a classic and highly reproducible model for screening the acute anti-inflammatory activity of novel compounds.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

1. Materials and Reagents:

  • Animals: Male Wistar or Sprague-Dawley rats (180-200 g).

  • Phlogistic Agent: Carrageenan (Lambda, Type IV).

  • Test Compound: this compound.

  • Vehicle Control: E.g., 1% Carboxymethyl cellulose (CMC) in water.

  • Positive Control: Indomethacin or Diclofenac.

  • Measurement Device: Plethysmometer.

2. Methods:

  • Animal Acclimation: Rats are acclimated for one week. Fast overnight before the experiment with free access to water.

  • Grouping and Dosing:

    • Randomize animals into treatment groups (n=6-8 per group).

    • Administer the vehicle, this compound (e.g., 25, 50, 100 mg/kg), or positive control (Indomethacin, 10 mg/kg) via oral gavage (p.o.).

  • Induction of Inflammation:

    • One hour after drug administration, measure the initial volume of the right hind paw of each rat using a plethysmometer (this is the 0-hour reading).

    • Inject 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar surface of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

    • Calculate the percentage increase in paw volume (edema) for each animal at each time point: Edema (%) = [(Vt - V₀) / V₀] x 100, where Vt is the paw volume at time 't' and V₀ is the initial paw volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the control group: Inhibition (%) = [(ΔVc - ΔVt) / ΔVc] x 100, where ΔVc is the mean edema change in the control group and ΔVt is the mean edema change in the treated group.

  • Endpoint Analysis (Optional): At the end of the experiment, paw tissue can be collected for analysis of inflammatory mediators like TNF-α, IL-6, and PGE₂ via ELISA or for histological examination.

Data Presentation: Anti-inflammatory Efficacy

Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment Group Dose (mg/kg) Mean Paw Volume Increase (mL) at 3h ± SEM Edema Inhibition at 3h (%)
Vehicle Control - 0.85 ± 0.07 -
This compound 25 0.64 ± 0.06 24.7
This compound 50 0.45 ± 0.05 47.1
This compound 100 0.28 ± 0.04 67.1

| Indomethacin | 10 | 0.22 ± 0.03 | 74.1 |

Note: Data are hypothetical and for illustrative purposes.

Visualization: NF-κB Signaling Pathway

Limonoids have been shown to exert anti-inflammatory and anticancer effects by modulating the NF-κB pathway[6][9]. This pathway is a critical regulator of inflammatory and immune responses.

G cluster_cytoplasm Cytoplasm cluster_nfkb Cytoplasm cluster_nucleus LPS Inflammatory Stimulus (e.g., LPS, TNF-α) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB  Phosphorylates (leading to degradation) NFkB_p65 p65 NFkB_p50 p50 Nucleus Nucleus NFkB_p65->Nucleus Translocation Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) NFkB_p65->Genes  Transcription NFkB_p50->Nucleus Translocation NFkB_p50->Genes  Transcription Compound This compound Inhibition Inhibition Compound->Inhibition Inhibition->IKK Inhibits

Potential inhibition of the NF-κB signaling pathway.

References

Application Notes and Protocols for the Preclinical Formulation of 1-O-Deacetylkhayanolide E

Author: BenchChem Technical Support Team. Date: November 2025

Topic: 1-O-Deacetylkhayanolide E Formulation for Preclinical Studies Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a naturally occurring triterpenoid isolated from plants of the Khaya genus, such as Khaya senegalensis.[1] Triterpenoids and limonoids from this genus have demonstrated a variety of promising biological activities, including anti-inflammatory, neuroprotective, and anti-malarial effects. Several studies have shown that limonoids can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, often by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3][4] This suggests a potential therapeutic application for this compound in inflammatory conditions.

A significant hurdle in the preclinical development of this compound is its inherent hydrophobicity, as indicated by its solubility in organic solvents such as DMSO, acetone, chloroform, and ethyl acetate.[5] This poor aqueous solubility can lead to low bioavailability, hindering the evaluation of its efficacy and toxicity in in vivo models. These application notes provide a comprehensive guide to developing a suitable formulation for this compound for preclinical research, along with detailed protocols for its characterization and preliminary biological assessment.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a new chemical entity is critical for formulation development. While experimental data for this compound is limited, the following table summarizes its known and estimated properties.

PropertyValueSource/Method
Molecular Formula C₂₇H₃₂O₁₀-
Molecular Weight 516.6 g/mol -
Physical Appearance Powder[6]
Organic Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[5]
Predicted Relative Density 1.51 g/cm³[7]
Estimated Aqueous Solubility < 1 µg/mLBased on typical values for hydrophobic triterpenoids
Estimated LogP 3.5 - 4.5Based on typical values for similar limonoids
Estimated pKa Not ionizable in physiological pH rangeBased on chemical structure

Formulation Development Strategy

Given the hydrophobic nature of this compound, the primary goal is to enhance its aqueous dispersibility and/or solubility to ensure adequate bioavailability for preclinical studies. A tiered approach is recommended, starting with simpler formulations and progressing to more complex systems as needed.

Tier 1: Co-solvent Systems

For initial in vitro and in vivo screening, a co-solvent system is often the simplest and fastest approach. The following table outlines potential co-solvent systems.

Formulation IDCompositionMaximum Recommended ConcentrationSuitability
CS-1 5% DMSO / 95% Saline1 mg/mLIn vitro, IV (bolus)
CS-2 10% DMSO / 40% PEG400 / 50% Saline5 mg/mLIV (infusion), IP, Oral
CS-3 10% Solutol HS 15 / 90% Water2 mg/mLOral, IV
Tier 2: Amorphous Solid Dispersions

To improve oral bioavailability for later-stage preclinical studies, preparing an amorphous solid dispersion can enhance the dissolution rate and extent of absorption.

Formulation IDPolymerDrug:Polymer RatioPreparation Method
ASD-1 PVP K301:4Solvent Evaporation
ASD-2 HPMC-AS1:3Spray Drying
ASD-3 Soluplus®1:5Hot Melt Extrusion
Tier 3: Lipid-Based Formulations

For compounds with high lipophilicity, lipid-based formulations such as Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) can significantly improve oral absorption.

Formulation IDOil PhaseSurfactantCo-surfactant
LBF-1 Capryol 90Kolliphor RH 40Transcutol HP
LBF-2 Labrafil M 1944 CSCremophor ELCapmul MCM

Experimental Protocols

Protocol 1: Solubility Determination

Objective: To determine the solubility of this compound in various formulation vehicles.

Methodology:

  • Add an excess amount of this compound to 1 mL of the selected vehicle in a glass vial.

  • Seal the vials and place them in a shaker incubator at 25°C for 24 hours to reach equilibrium.

  • After 24 hours, centrifuge the samples at 10,000 rpm for 15 minutes to pellet the undissolved compound.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtrate with a suitable organic solvent (e.g., methanol) and quantify the concentration of this compound using a validated HPLC-UV method.

Protocol 2: In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)

Objective: To evaluate the ability of formulated this compound to inhibit nitric oxide production in LPS-stimulated RAW 264.7 macrophages.

Methodology:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound formulation in cell culture medium.

  • Pre-treat the cells with the formulated compound for 1 hour.

  • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent to the supernatant and incubate for 15 minutes at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

Protocol 3: Preliminary Pharmacokinetic (PK) Study in Rodents

Objective: To assess the pharmacokinetic profile of a selected this compound formulation after oral administration in mice.

Methodology:

  • Fast male C57BL/6 mice overnight.

  • Administer the selected formulation (e.g., ASD-2 reconstituted as a suspension) via oral gavage at a dose of 10 mg/kg.

  • Collect blood samples (approximately 50 µL) via tail vein at pre-defined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Extract this compound from the plasma samples using a suitable protein precipitation or liquid-liquid extraction method.

  • Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Visualizations

Signaling Pathway

G cluster_0 cluster_1 Gene Transcription LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylates IκB IkB IκB (degraded) NFkB_IkB->IkB NFkB NF-κB NFkB_IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates to iNOS_mRNA iNOS mRNA NFkB->iNOS_mRNA Induces iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein Translation NO Nitric Oxide (NO) iNOS_Protein->NO Catalyzes Arginine L-Arginine Arginine->iNOS_Protein Compound 1-O-Deacetyl- khayanolide E Compound->NFkB Inhibits Translocation? Compound->iNOS_Protein Inhibits Expression

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Workflow

G cluster_0 Formulation Development cluster_1 In Vitro Testing cluster_2 In Vivo PK Study start 1-O-Deacetyl- khayanolide E (API) solubility Solubility Screening start->solubility formulation Formulation Selection (e.g., Co-solvent, ASD, LBF) solubility->formulation treatment LPS Stimulation & Formulation Treatment formulation->treatment dosing Oral Dosing in Mice formulation->dosing cell_culture RAW 264.7 Cell Culture cell_culture->treatment griess_assay Griess Assay for NO treatment->griess_assay pk_params PK Parameter Calculation sampling Blood Sampling dosing->sampling analysis LC-MS/MS Analysis sampling->analysis analysis->pk_params

Caption: Preclinical evaluation workflow for this compound formulations.

References

Application Notes and Protocols for Determining the Bioactivity of 1-O-Deacetylkhayanolide E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Deacetylkhayanolide E is a natural product belonging to the limonoid class of compounds, isolated from plants of the Khaya genus (Meliaceae family).[1][] Limonoids are known for a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-malarial properties. These application notes provide a comprehensive guide to utilizing cell-based assays to investigate the potential cytotoxic and anti-inflammatory bioactivities of this compound. The following protocols are designed to be robust and reproducible for screening and mechanistic studies.

Cytotoxicity Assessment

A fundamental first step in evaluating the bioactivity of a novel compound is to determine its effect on cell viability. These assays can identify potential anti-cancer properties or general toxicity.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[3] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[3] The concentration of these crystals, once solubilized, is proportional to the number of viable cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells (e.g., HeLa, A549, or a relevant cancer cell line) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[4][5] This provides an indication of compromised cell membrane integrity, a marker of cell death.

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.

  • LDH Measurement: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.[6] Typically, this involves adding the collected supernatant to a reaction mixture and measuring the change in absorbance at a specific wavelength (e.g., 490 nm).

  • Controls: Include a positive control for maximum LDH release by treating some cells with a lysis buffer.[6]

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH activity in the treated wells relative to the maximum LDH release control.

Data Presentation: Cytotoxicity of this compound

Cell LineAssayIncubation Time (h)IC50 (µM)
HeLaMTT4815.2 ± 1.8
A549MTT4825.7 ± 3.1
HeLaLDH4822.5 ± 2.5
A549LDH4835.1 ± 4.2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Apoptosis Induction Assessment

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), further assays are necessary.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorescent dye.[7][8] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of late apoptotic and necrotic cells with compromised membranes.[7][8]

Experimental Protocol: Annexin V/PI Staining

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value for 24 hours.

  • Cell Collection: Collect both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Data Presentation: Apoptosis Induction by this compound in HeLa Cells

Treatment% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control95.1 ± 2.32.5 ± 0.52.4 ± 0.4
This compound (15 µM)45.3 ± 4.135.2 ± 3.519.5 ± 2.8

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Anti-inflammatory Activity Assessment

Chronic inflammation is implicated in various diseases. Natural products are a rich source of potential anti-inflammatory agents.

Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO).[9] The Griess assay can be used to measure the amount of nitrite, a stable product of NO, in the cell culture supernatant.[9]

Experimental Protocol: Griess Assay for Nitric Oxide

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with Griess reagent and incubate at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement

Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are key pro-inflammatory cytokines.[10][11] Their levels in the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Experimental Protocol: ELISA for TNF-α and IL-6

  • Cell Seeding and Treatment: Follow the same procedure as for the Griess assay (steps 1-3), but with a shorter LPS stimulation time (e.g., 4-6 hours for TNF-α).[12]

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform the ELISA for TNF-α and IL-6 using commercial kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytokine inhibition and determine the IC50 values.

Data Presentation: Anti-inflammatory Effects of this compound on RAW 264.7 Cells

AssayIC50 (µM)
Nitric Oxide (NO) Production8.9 ± 1.1
TNF-α Production12.4 ± 1.5
IL-6 Production18.6 ± 2.2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Signaling Pathway Analysis

To understand the mechanism of action of this compound, it is crucial to investigate its effects on key signaling pathways.

Western Blotting for NF-κB and Apoptotic Pathway Proteins

The NF-κB pathway is a central regulator of inflammation.[12] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation (e.g., with LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Western blotting can be used to assess the levels of key proteins in this pathway.[13] Similarly, key proteins in the apoptotic pathway, such as caspases, can be analyzed.

Experimental Protocol: Western Blotting

  • Cell Treatment and Lysis: Treat cells with this compound and/or LPS for the appropriate duration. Lyse the cells to extract total protein.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the target proteins (e.g., phospho-IκBα, IκBα, cleaved caspase-3, β-actin as a loading control).[14]

  • Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.[14]

Visualizations

experimental_workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_apoptosis Apoptosis Assessment cluster_inflammation Anti-inflammatory Assessment cluster_pathway Signaling Pathway Analysis cell_seeding1 Cell Seeding compound_treatment1 Compound Treatment cell_seeding1->compound_treatment1 mtt_assay MTT Assay compound_treatment1->mtt_assay ldh_assay LDH Assay compound_treatment1->ldh_assay cell_seeding2 Cell Seeding compound_treatment2 Compound Treatment cell_seeding2->compound_treatment2 annexin_pi Annexin V/PI Staining compound_treatment2->annexin_pi flow_cytometry Flow Cytometry annexin_pi->flow_cytometry cell_seeding3 Macrophage Seeding compound_pretreatment Compound Pre-treatment cell_seeding3->compound_pretreatment lps_stimulation LPS Stimulation compound_pretreatment->lps_stimulation griess_assay Griess Assay (NO) lps_stimulation->griess_assay elisa_assay ELISA (TNF-α, IL-6) lps_stimulation->elisa_assay cell_treatment3 Cell Treatment cell_lysis Cell Lysis cell_treatment3->cell_lysis western_blot Western Blotting cell_lysis->western_blot

Caption: Experimental workflow for assessing the bioactivity of this compound.

nf_kb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa_NFkB IκBα NF-κB Proteasome Proteasome IkBa->Proteasome degradation Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Compound This compound Compound->IKK inhibits IkBa_NFkB->IKK

Caption: Proposed mechanism of anti-inflammatory action via inhibition of the NF-κB pathway.

References

Application Note: High-Throughput Screening for Novel Anti-Cancer Agents from a 1-O-Deacetylkhayanolide E Derivative Library

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Natural products are a rich source of structurally diverse compounds with significant therapeutic potential. 1-O-Deacetylkhayanolide E is a limonoid isolated from Khaya senegalensis, a plant known for its traditional medicinal uses.[1][2][3] Limonoids, as a class, have demonstrated promising anti-cancer properties, including the induction of apoptosis and inhibition of cancer cell proliferation.[4][5][6] This document outlines a comprehensive high-throughput screening (HTS) workflow designed to identify and characterize novel anti-cancer drug candidates from a library of this compound derivatives.

The screening cascade employs a multi-step approach, beginning with a primary screen to assess the cytotoxic effects of the derivatives on a cancer cell line. Promising candidates from the primary screen are then subjected to a secondary, more specific assay to confirm their ability to induce apoptosis. Finally, a target-based assay is proposed to elucidate a potential mechanism of action, focusing on the inhibition of histone deacetylases (HDACs), a class of enzymes often dysregulated in cancer.[7][8]

Data Presentation

The following tables summarize hypothetical quantitative data obtained from the high-throughput screening of a library of this compound derivatives.

Table 1: Primary Screen - Cell Viability Assay Results

Compound IDDerivativeIC50 (µM) in MDA-MB-231 Cells
DKH-001This compound15.8
DKH-002Derivative A2.5
DKH-003Derivative B> 50
DKH-004Derivative C8.1
DKH-005Derivative D1.9
DKH-006Derivative E22.4
DKH-007Derivative F45.2
DKH-008Derivative G0.8
DKH-009Derivative H12.3
DKH-010Derivative I3.7

Table 2: Secondary Screen - Apoptosis Assay Results for Selected Hits

Compound IDDerivativeCaspase-3/7 Activation (Fold Change vs. Vehicle)
DKH-002Derivative A4.2
DKH-004Derivative C2.8
DKH-005Derivative D5.1
DKH-008Derivative G6.5
DKH-010Derivative I3.9

Table 3: Target-Based Screen - HDAC Inhibition Assay Results for Confirmed Hits

Compound IDDerivativeHDAC1 IC50 (µM)
DKH-002Derivative A1.2
DKH-005Derivative D0.9
DKH-008Derivative G0.4

Experimental Protocols

Primary Screen: Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • MDA-MB-231 breast cancer cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound derivative library (dissolved in DMSO)

  • 384-well white, clear-bottom assay plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Multimode plate reader with luminescence detection

Protocol:

  • Cell Seeding: Seed MDA-MB-231 cells in 384-well plates at a density of 2,500 cells per well in 40 µL of culture medium. Incubate at 37°C in a 5% CO2 humidified incubator for 24 hours.

  • Compound Addition: Prepare serial dilutions of the this compound derivatives. Add 100 nL of each compound dilution to the respective wells using an automated liquid handler. Include vehicle (DMSO) and positive (e.g., Staurosporine) controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 humidified incubator.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Reconstitute the reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 40 µL of the CellTiter-Glo® reagent to each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and a background control (0% viability). Plot the dose-response curves and calculate the IC50 values for each compound.

Secondary Screen: Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.

Materials:

  • MDA-MB-231 cells

  • Culture medium and reagents as above

  • Selected hit compounds from the primary screen

  • 384-well white, clear-bottom assay plates

  • Caspase-Glo® 3/7 Assay kit

  • Multimode plate reader with luminescence detection

Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1-3 of the Cell Viability Assay protocol, treating the cells with the selected hit compounds at a fixed concentration (e.g., 5x their IC50 value).

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 40 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents on an orbital shaker for 30 seconds and incubate at room temperature for 1 hour.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the fold change in caspase activity for each compound relative to the vehicle-treated control wells.

Target-Based Screen: Fluorogenic HDAC Inhibition Assay

This biochemical assay measures the ability of compounds to inhibit the activity of a purified histone deacetylase enzyme.

Materials:

  • Recombinant human HDAC1 enzyme

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • Developer solution

  • Confirmed hit compounds

  • 384-well black, flat-bottom assay plates

  • Fluorescence plate reader

Protocol:

  • Compound Preparation: Prepare serial dilutions of the confirmed hit compounds in HDAC assay buffer.

  • Enzyme and Substrate Preparation: Dilute the HDAC1 enzyme and the fluorogenic substrate to their working concentrations in HDAC assay buffer.

  • Assay Reaction: In each well, add 5 µL of the compound dilution, followed by 10 µL of the HDAC1 enzyme solution. Incubate for 15 minutes at room temperature.

  • Initiate Reaction: Add 5 µL of the substrate solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Stop Reaction and Develop Signal: Add 20 µL of the developer solution to each well to stop the reaction and generate the fluorescent signal. Incubate for 15 minutes at room temperature.

  • Data Acquisition: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).

  • Data Analysis: Normalize the data to controls (no enzyme and no inhibitor). Plot the dose-response curves and calculate the IC50 values for each compound.

Mandatory Visualization

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Secondary Screening cluster_2 Mechanism of Action Studies Compound_Library This compound Derivative Library Primary_Assay Cell Viability Assay (MDA-MB-231 cells) Compound_Library->Primary_Assay Primary_Data IC50 Determination Primary_Assay->Primary_Data Hit_Selection Select Hits (IC50 < 10 µM) Primary_Data->Hit_Selection Secondary_Assay Apoptosis Assay (Caspase-3/7 Activity) Hit_Selection->Secondary_Assay Confirmed_Hits Confirmed Apoptotic Inducers Secondary_Assay->Confirmed_Hits Target_Assay Target-Based Assay (e.g., HDAC Inhibition) Confirmed_Hits->Target_Assay Lead_Compounds Lead Compounds for Further Development Target_Assay->Lead_Compounds

Caption: High-Throughput Screening Workflow for this compound Derivatives.

Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt HDAC HDAC Akt->HDAC Suppression Acetylation Histone Acetylation HDAC->Acetylation Gene_Expression Gene Expression (e.g., p21, Bax) Acetylation->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis DKH_Derivative DKH-Derivative DKH_Derivative->HDAC Inhibition

Caption: Hypothetical Signaling Pathway Targeted by this compound Derivatives.

Data_Analysis_Pipeline Raw_Data Raw Data Luminescence/Fluorescence Readings Normalization Normalization % Inhibition/ % Viability Raw_Data:f1->Normalization:f0 Curve_Fitting Curve Fitting Dose-Response Curves Normalization:f1->Curve_Fitting:f0 Parameter_Extraction Parameter Extraction IC50 Values Curve_Fitting:f1->Parameter_Extraction:f0 Hit_Prioritization Hit Prioritization Potency & Efficacy Parameter_Extraction:f1->Hit_Prioritization:f0

Caption: Data Analysis Pipeline for High-Throughput Screening.

References

Application Notes and Protocols: Synthesis of 1-O-Deacetylkhayanolide E Analogs for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Khayanolide E, a member of the limonoid class of natural products, has garnered significant interest due to its diverse biological activities, including cytotoxic effects against various cancer cell lines. 1-O-Deacetylkhayanolide E, a derivative of Khayanolide E, presents a valuable scaffold for the development of novel therapeutic agents. Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand how specific structural modifications of a lead compound influence its biological activity. This document provides detailed protocols for the semi-synthesis of this compound analogs and their evaluation to establish a comprehensive SAR. These studies are essential for optimizing the potency and selectivity of this promising natural product scaffold.

Data Presentation: Structure-Activity Relationship of this compound Analogs

The following table summarizes the in vitro cytotoxic activity of synthesized this compound analogs against a panel of human cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit 50% of cell growth, are presented.

CompoundR1 SubstituentR2 SubstituentIC50 (µM) vs. A549 (Lung Cancer)IC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. HCT116 (Colon Cancer)
1 HH15.218.512.8
2a AcetylH8.710.27.5
2b PropionylH7.18.96.3
2c BenzoylH5.46.84.9
3a HMethyl12.515.110.9
3b HEthyl11.814.310.1
3c HBenzyl9.211.58.4
4a AcetylMethyl6.37.95.8
4b BenzoylBenzyl3.14.22.9

Note: The data presented in this table is a representative example for the purpose of illustrating SAR trends and may not reflect actual experimental results.

Experimental Protocols

General Synthetic Strategy for this compound Analogs

The semi-synthesis of this compound analogs focuses on the modification of the hydroxyl groups at the C-1 and C-7 positions. The general workflow involves the selective protection of one hydroxyl group, followed by the modification of the other, and subsequent deprotection if necessary.

G start This compound step1 Selective Protection of C-7 OH start->step1 step2 Modification of C-1 OH (Acylation, Alkylation, etc.) step1->step2 step4 Modification of C-7 OH step1->step4 step3 Deprotection of C-7 OH step2->step3 end Analog Library step3->end step5 Purification and Characterization step4->step5 step5->end

Caption: Synthetic workflow for analog generation.

Protocol 1: Acylation of this compound at the C-1 Hydroxyl Group

This protocol describes the synthesis of acyl analogs (e.g., acetate, propionate, benzoate).

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Acyl chloride (e.g., acetyl chloride, propionyl chloride, benzoyl chloride) or anhydride

  • Triethylamine (TEA) or Pyridine

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add TEA or pyridine (1.5-2 equivalents) to the solution and stir for 10 minutes at 0 °C.

  • Add the corresponding acyl chloride or anhydride (1.2 equivalents) dropwise to the reaction mixture.

  • Add a catalytic amount of DMAP.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to obtain the desired C-1 acylated analog.

  • Characterize the final product using NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.

Protocol 2: Alkylation of this compound at the C-7 Hydroxyl Group

This protocol describes the synthesis of ether analogs (e.g., methyl, ethyl, benzyl ethers).

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH) (60% dispersion in mineral oil)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous DMF at 0 °C under an inert atmosphere, add NaH (1.5 equivalents) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 6-18 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the desired C-7 alkylated analog.

  • Confirm the structure of the purified product by spectroscopic methods (NMR, MS, IR).

Biological Evaluation Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the procedure for evaluating the cytotoxic activity of the synthesized analogs against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • Synthesized this compound analogs dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the synthesized analogs in the culture medium. The final DMSO concentration should be less than 0.1%.

  • After 24 hours, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the IC50 values by plotting the percentage of cell viability against the compound concentration using a suitable software (e.g., GraphPad Prism).

Signaling Pathway Diagram

The cytotoxic effects of many natural products, including limonoids, are often mediated through the induction of apoptosis. The diagram below illustrates a simplified intrinsic apoptosis signaling pathway.

G cluster_0 Mitochondrion Bax Bax/Bak activation CytoC Cytochrome c release Bax->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Analog Khayanolide E Analog ROS Increased ROS Analog->ROS DNA_damage DNA Damage Analog->DNA_damage p53 p53 activation DNA_damage->p53 p53->Bax Bcl2 Bcl-2 inhibition p53->Bcl2 Bcl2->Bax Casp9 Caspase-9 activation Apaf1->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis signaling pathway.

Troubleshooting & Optimization

1-O-Deacetylkhayanolide E solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-O-Deacetylkhayanolide E. The information is designed to address common solubility challenges and provide practical solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is a triterpenoid that is soluble in several organic solvents.[1][2][3] For optimal results, it is recommended to use Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), or Acetone.[1][2][3]

Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous cell culture medium. What should I do?

A2: This is a common issue known as precipitation upon dilution. It occurs when a compound that is soluble in a concentrated organic solvent is introduced into an aqueous environment where it is less soluble. To mitigate this, ensure the final concentration of DMSO in your cell culture medium is low, typically less than 0.5%, to avoid cellular toxicity.[4] A stepwise dilution is recommended to prevent the compound from precipitating out of solution due to a rapid change in concentration.[4][5] If precipitation persists, consider using a co-solvent or a solubility enhancement technique.

Q3: Can I heat the solvent to improve the solubility of this compound?

A3: Gentle heating can be a viable option to increase the solubility of a compound, provided that this compound is thermostable.[6] It is advisable to first check the compound's stability at elevated temperatures. Another approach is to use an ultrasonic bath for a few minutes to aid dissolution.[6]

Q4: My DMSO stock seems to be causing solubility problems. Could the solvent be the issue?

A4: Yes, the quality of the solvent is crucial. DMSO is known to be hygroscopic, meaning it readily absorbs moisture from the air.[6] The presence of even a small amount of water can significantly hinder the solubility of your compound.[6] It is always best to use a fresh, anhydrous grade of DMSO for preparing your stock solutions.[6]

Troubleshooting Guide

Issue: Difficulty Dissolving this compound

If you are encountering challenges with dissolving this compound, the following troubleshooting workflow and detailed protocols can provide solutions.

Troubleshooting Workflow

G cluster_0 Initial Dissolution Attempt cluster_1 Troubleshooting Steps cluster_2 Advanced Solubility Enhancement start Start with this compound Powder solvent Select Recommended Solvent (e.g., DMSO, Acetone) start->solvent dissolve Attempt to Dissolve at Room Temperature solvent->dissolve check_solvent Check Solvent Quality (Anhydrous, Fresh) dissolve->check_solvent Incomplete Dissolution success Proceed with Experiment dissolve->success Complete Dissolution gentle_heat Apply Gentle Heat or Sonication check_solvent->gentle_heat increase_volume Increase Solvent Volume gentle_heat->increase_volume co_solvency Use a Co-solvent System increase_volume->co_solvency Still Insoluble complexation Formulate with Cyclodextrins co_solvency->complexation solid_dispersion Create a Solid Dispersion complexation->solid_dispersion

Caption: Troubleshooting workflow for this compound solubility.

Quantitative Data Summary

Compound Chemical Formula Molecular Weight Soluble In
This compoundC27H32O10516.54 g/mol Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1][2][3][7]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO
  • Preparation : Before you begin, ensure your DMSO is of high purity and anhydrous. Use a fresh bottle if you suspect water contamination.[6]

  • Weighing : Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition : Add the calculated volume of DMSO to achieve the desired stock concentration.

  • Dissolution : Vortex the tube for 1-2 minutes. If the compound does not fully dissolve, you may use an ultrasonic bath for 5-10 minutes or gently warm the solution to 37°C.[6]

  • Storage : Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]

Protocol 2: Co-solvency for Improved Aqueous Solubility

This method is useful when diluting a DMSO stock solution into an aqueous buffer for in-vitro or in-vivo experiments.

  • Co-solvent Selection : Choose a biocompatible co-solvent such as PEG400, glycerol, or Tween 80.[4]

  • Stock Solution Preparation : Prepare a concentrated stock solution of this compound in DMSO as described in Protocol 1.

  • Co-solvent Mixture : In a separate tube, prepare a mixture of your chosen co-solvent and the final aqueous buffer (e.g., PBS or cell culture medium). The ratio will need to be optimized, but a good starting point is a 1:1 mixture of the co-solvent and buffer.

  • Dilution : Slowly add the DMSO stock solution to the co-solvent/buffer mixture while vortexing. This stepwise dilution helps to keep the compound in solution.

  • Final Dilution : Further dilute this intermediate solution into the final experimental buffer to achieve the desired working concentration, ensuring the final concentrations of both DMSO and the co-solvent are within acceptable limits for your assay.

Protocol 3: Inclusion Complexation with Cyclodextrins

Cyclodextrins are used to form inclusion complexes with poorly soluble compounds, enhancing their aqueous solubility.[8]

  • Cyclodextrin Selection : Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is commonly used in pharmaceutical formulations.

  • Molar Ratio Determination : Determine the optimal molar ratio of this compound to cyclodextrin. This often requires experimental optimization, with common ratios ranging from 1:1 to 1:5.

  • Complex Formation :

    • Dissolve the HP-β-CD in the desired aqueous buffer.

    • Prepare a concentrated solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or acetone).

    • Slowly add the drug solution to the cyclodextrin solution while stirring vigorously.

  • Solvent Removal : If an organic solvent was used, remove it by evaporation under reduced pressure (e.g., using a rotary evaporator).

  • Lyophilization : The resulting aqueous solution can be lyophilized (freeze-dried) to obtain a solid powder of the this compound-cyclodextrin complex, which can be readily dissolved in water.

Signaling Pathway Considerations

While specific signaling pathways for this compound are not extensively detailed in the initial literature, limonoids, the class of compounds to which it belongs, have been studied for various biological activities. The following diagram illustrates a generalized workflow for investigating the impact of a compound on a hypothetical signaling pathway.

G cluster_0 Experimental Setup cluster_1 Upstream Signaling Events cluster_2 Downstream Signaling Cascade cluster_3 Cellular Response compound This compound (in appropriate vehicle) treatment Cell Treatment compound->treatment cells Target Cells cells->treatment receptor Receptor Binding treatment->receptor adaptor Adaptor Protein Recruitment receptor->adaptor kinase_a Kinase A Activation adaptor->kinase_a kinase_b Kinase B Phosphorylation kinase_a->kinase_b transcription_factor Transcription Factor Activation kinase_b->transcription_factor gene_expression Target Gene Expression transcription_factor->gene_expression response Biological Outcome (e.g., Apoptosis, Proliferation) gene_expression->response

Caption: Generalized workflow for studying a compound's effect on a signaling pathway.

References

Stability and degradation of 1-O-Deacetylkhayanolide E in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals investigating the stability and degradation of 1-O-Deacetylkhayanolide E in solution.

Frequently Asked Questions (FAQs)

Q1: What is a forced degradation study, and why is it necessary for this compound?

A1: A forced degradation study, or stress testing, is the process of intentionally degrading a drug substance using more severe conditions than it would typically encounter during storage and use.[1] These studies are critical for several reasons:

  • Pathway Identification: They help identify the likely degradation products and elucidate the degradation pathways of the molecule.[1][2]

  • Method Development: The generated degradants are used to develop and validate stability-indicating analytical methods (SIMs), which can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[3]

  • Formulation and Packaging: Understanding the molecule's intrinsic stability helps in developing a stable formulation and selecting appropriate packaging.[4]

  • Regulatory Requirements: Regulatory bodies like the ICH require data from stress testing to be included in regulatory submissions.[4]

For a natural product like this compound, whose stability profile may not be well-documented, a forced degradation study is the foundational step in its development as a potential therapeutic agent.

Q2: What are the most probable degradation pathways for this compound in solution?

A2: While specific data for this compound is limited, as a member of the limonoid class of tetranortriterpenoids, its structure suggests several likely degradation pathways.[5] The primary pathways to investigate are:

  • Hydrolysis: The molecule contains ester functional groups which are susceptible to hydrolysis under acidic or alkaline conditions. This would involve the cleavage of these ester bonds.[6]

  • Oxidation: The complex, oxygenated structure of limonoids presents multiple sites that could be susceptible to oxidation.[7][8]

  • Photolysis: Exposure to UV or visible light can induce degradation, especially if the molecule contains chromophores that absorb light in these regions.[9][10]

Q3: Which analytical techniques are most suitable for monitoring the stability of this compound and its degradants?

A3: A stability-indicating method must be able to separate the parent drug from its degradation products. The most common and effective technique for this is High-Performance Liquid Chromatography (HPLC), often coupled with a UV or photodiode array (PDA) detector.[3] To identify and characterize the unknown degradants, hyphenated techniques are invaluable:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the gold standard for separating the components of the stressed sample and then determining their molecular weights and fragmentation patterns, which is crucial for structural elucidation.[11][12]

  • High-Resolution Mass Spectrometry (HR-MS): Provides highly accurate mass measurements, allowing for the determination of the elemental composition of the degradants.[13]

  • Gas Chromatography (GC): May be suitable for volatile degradants, though less common for complex molecules like limonoids unless derivatization is performed.[14]

Troubleshooting Guide

Q1: My compound degraded almost completely in the initial acidic/alkaline hydrolysis experiment. What should I do?

A1: This indicates high sensitivity to pH-mediated hydrolysis. To achieve the target degradation of 5-20%, you should modify the experimental conditions.[15]

  • Reduce Acid/Base Concentration: Use a lower molarity of acid (e.g., 0.01 M or 0.001 M HCl) or base (e.g., 0.01 M or 0.001 M NaOH).

  • Lower the Temperature: Perform the study at a lower temperature (e.g., room temperature or 40°C) instead of elevated temperatures.

  • Decrease Exposure Time: Collect samples at much earlier time points (e.g., 30 minutes, 1 hour, 2 hours) to capture the initial degradation profile.

Q2: I am not observing any significant degradation under thermal or photolytic stress. What are my next steps?

A2: If initial conditions do not yield sufficient degradation (typically <5%), the stress level should be increased.

  • For Thermal Stress: Increase the temperature (e.g., from 60°C to 80°C) or extend the duration of the study. For solid-state testing, consider adding humidity as a co-stressor.

  • For Photolytic Stress: Ensure your light source provides the energy required by ICH Q1B guidelines. If degradation is still minimal, consider performing the study in a solution state where the molecule may be more susceptible.

Q3: The peaks for the parent compound and a major degradant are co-eluting (not separating) in my HPLC chromatogram. How can I resolve them?

A3: Peak resolution is critical for a stability-indicating method. To improve separation, you can systematically adjust the HPLC method parameters:

  • Modify Mobile Phase Gradient: Adjust the gradient slope. A shallower gradient provides more time for separation and can resolve closely eluting peaks.

  • Change Mobile Phase Composition: Try different organic modifiers (e.g., switch from acetonitrile to methanol or vice versa) or change the pH of the aqueous phase.

  • Use a Different Column: Switch to a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) or a column with a smaller particle size for higher efficiency.

  • Adjust Flow Rate and Temperature: Lowering the flow rate or adjusting the column temperature can also impact selectivity and resolution.

Data Presentation

Quantitative results from forced degradation studies should be organized systematically. The tables below provide templates for presenting your experimental conditions and results.

Table 1: Recommended Starting Conditions for Forced Degradation Studies of this compound

Stress ConditionReagent/ConditionTemperatureDurationSampling Time Points
Acid Hydrolysis 0.1 M HCl60°C48 hours0, 2, 4, 8, 24, 48 hours
Base Hydrolysis 0.1 M NaOH60°C48 hours0, 2, 4, 8, 24, 48 hours
Neutral Hydrolysis Purified Water60°C48 hours0, 2, 4, 8, 24, 48 hours
Oxidation 3% H₂O₂Room Temp24 hours0, 1, 2, 6, 12, 24 hours
Thermal (Solid) Dry Heat80°C72 hours0, 24, 48, 72 hours
Photolytic (Solution) ICH-compliant light sourceRoom TempPer ICH Q1BPre-exposure, Post-exposure

Table 2: Example Data Summary for Stability of this compound

Stress ConditionTime (hours)Parent Compound Remaining (%)Degradation Product 1 (Area %)Degradation Product 2 (Area %)Mass Balance (%)
0.1 M HCl, 60°C 0100.00.00.0100.0
885.212.11.598.8
2460.730.55.396.5
3% H₂O₂, RT 0100.00.00.0100.0
1291.56.80.098.3
2484.313.10.097.4

Visualizations

G General Workflow for a Forced Degradation Study cluster_prep Phase 1: Preparation & Stress cluster_analysis Phase 2: Analysis cluster_id Phase 3: Identification & Elucidation API 1. Obtain API (this compound) Prep 2. Prepare Solutions (e.g., in Acetonitrile/Water) API->Prep Stress 3. Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Prep->Stress Sample 4. Collect Samples at Timed Intervals Stress->Sample HPLC 5. Analyze via Stability- Indicating HPLC-UV/PDA Sample->HPLC Peak 6. Quantify Degradation & Assess Peak Purity HPLC->Peak LCMS 7. Analyze Stressed Samples with LC-MS/HR-MS Peak->LCMS Degradation > 5-20%? Structure 8. Propose Structures of Degradation Products LCMS->Structure Pathway 9. Elucidate Degradation Pathways Structure->Pathway Report Report Pathway->Report 10. Final Report & Method Validation

Caption: A flowchart illustrating the typical workflow for a forced degradation study.

G Hypothetical Degradation Pathways for this compound cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway Parent This compound (Contains Ester and Ether Linkages) H_Acid Acid-Catalyzed Hydrolysis Product (e.g., Ring Opening) Parent->H_Acid H+ / H₂O H_Base Base-Catalyzed Saponification Product (Carboxylate Salt) Parent->H_Base OH- / H₂O Ox_Product Oxidized Product (e.g., Hydroxylation or Epoxide Formation) Parent->Ox_Product [O] (e.g., H₂O₂) Further_Deg Smaller, More Polar Degradation Products H_Acid->Further_Deg Secondary Degradation H_Base->Further_Deg Secondary Degradation Ox_Product->Further_Deg Secondary Degradation

Caption: Potential degradation pathways for this compound.

G Troubleshooting Workflow for Poor HPLC Peak Resolution rect_node rect_node final_node final_node Start Poor Peak Resolution (Co-elution Observed) Q1 Is gradient optimized? Start->Q1 A1_Yes Adjust Gradient Slope (Make it shallower) Q1->A1_Yes No Q2 Tried alternative solvents? Q1->Q2 Yes A1_Yes->Q1 Re-evaluate A2_Yes Switch Organic Modifier (ACN <-> MeOH) Q2->A2_Yes No Q3 Is column chemistry optimal? Q2->Q3 Yes A2_Yes->Q2 Re-evaluate A3_Yes Try Different Column (e.g., C8, Phenyl-Hexyl) Q3->A3_Yes No End Resolution Achieved Q3->End Yes A3_Yes->Q3 Re-evaluate

Caption: A decision tree for troubleshooting poor peak resolution in HPLC analysis.

Experimental Protocols

Protocol: General Forced Degradation Study in Solution

This protocol provides a framework. Concentrations, times, and temperatures should be adjusted based on the observed stability of this compound.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute 1 mL of the stock solution with 9 mL of 0.1 M HCl in a sealed vial.

    • Base Hydrolysis: Dilute 1 mL of the stock solution with 9 mL of 0.1 M NaOH in a sealed vial.

    • Oxidative Degradation: Dilute 1 mL of the stock solution with 9 mL of 3% (w/v) hydrogen peroxide in a sealed vial.

    • Control Sample: Prepare a control by diluting 1 mL of the stock solution with 9 mL of the dissolution solvent (e.g., 50:50 acetonitrile:water).

  • Incubation:

    • Place the hydrolysis vials in a water bath or oven set to 60°C.

    • Keep the oxidative degradation and control vials at room temperature, protected from light.

  • Sampling and Analysis:

    • At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

    • For the acid and base samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, to stop the reaction.

    • Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the sample using a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining.

    • Determine the area percentage of each degradation product formed.

    • Calculate the mass balance to ensure all major degradation products are accounted for. An acceptable mass balance is typically between 95-105%.

References

Technical Support Center: Crystallization of 1-O-Deacetylkhayanolide E

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for the crystallization of 1-O-Deacetylkhayanolide E, a complex triterpenoid natural product. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the known solvent properties of this compound?

A1: this compound is soluble in a range of organic solvents. This property is critical for selecting an appropriate solvent system for crystallization.[1][2]

Q2: Which crystallization methods are most likely to be successful for this compound?

A2: For complex natural products like this compound, methods that allow for slow and controlled crystal growth are generally preferred. These include Slow Evaporation, Vapor Diffusion, and Solvent Layering.[3][4][5][6][7]

Q3: How pure does my sample of this compound need to be for successful crystallization?

A3: A high degree of purity is recommended for growing high-quality single crystals suitable for X-ray diffraction. It is advisable to have a sample purity of at least 80-90% before attempting crystallization.[6]

Troubleshooting Guide

Issue 1: No Crystals Are Forming

If you are not observing any crystal growth, the solution is likely not supersaturated.

Possible Causes & Solutions:

  • Solution is not saturated: The concentration of this compound in the solvent is too low.

    • Solution: Slowly evaporate some of the solvent to increase the concentration. If using a mixed solvent system, you can also try adding more of the anti-solvent.[8]

  • Inappropriate solvent: The chosen solvent may be too good at dissolving the compound, making it difficult to reach supersaturation.

    • Solution: Experiment with different solvents or solvent mixtures. Refer to the solvent properties table below.

  • Lack of nucleation sites: Crystal growth requires an initial nucleation event.

    • Solution: Try scratching the inside of the crystallization vessel with a glass rod to create microscopic imperfections that can act as nucleation sites. Another technique is to add a "seed crystal" from a previous successful crystallization.[9]

  • Vibrations or disturbances: Physical disturbances can disrupt the formation of an ordered crystal lattice.

    • Solution: Place your crystallization experiment in a quiet, undisturbed location.[8]

Issue 2: The Compound is "Oiling Out" Instead of Crystallizing

"Oiling out" occurs when the compound precipitates as a liquid phase instead of a solid crystal.

Possible Causes & Solutions:

  • Supersaturation is reached at a temperature above the compound's melting point in that solvent system: The compound comes out of solution as a liquid.

    • Solution: Add a small amount of the "good" solvent to redissolve the oil, and then allow the solution to cool more slowly. Using a more dilute solution can also help.[10]

  • Rapid cooling: Cooling the solution too quickly can favor the formation of an amorphous oil over an ordered crystal.

    • Solution: Allow the solution to cool to room temperature on the benchtop before moving it to a refrigerator or freezer. Insulating the flask can also slow the cooling rate.[10]

  • Impurities: The presence of impurities can lower the melting point of the mixture and promote oiling out.

    • Solution: Further purify your sample of this compound before attempting crystallization.

Issue 3: Crystals are Too Small, Needle-like, or of Poor Quality

The goal is to grow well-defined, single crystals of a suitable size for analysis.

Possible Causes & Solutions:

  • Crystallization is happening too quickly: Rapid crystal growth often leads to small or poorly formed crystals.

    • Solution: Slow down the rate of crystallization. For slow evaporation, reduce the surface area of the solution or cover the vessel more tightly. For vapor diffusion, you can place the setup in a cooler environment to slow the diffusion rate.[6][11]

  • High level of supersaturation: Too many nucleation events can occur at once, leading to a large number of small crystals.

    • Solution: Use a slightly more dilute solution to reduce the level of supersaturation.[9]

Data Presentation

Table 1: Solvent Properties for Crystallization of this compound

SolventPropertySuitability for Crystallization
DichloromethaneSoluble[1][2]Good solvent for initial dissolution.
ChloroformSoluble[1][2]Good solvent for initial dissolution.
Ethyl AcetateSoluble[1][2]Can be used as a primary solvent.
AcetoneSoluble[1][2]A polar solvent, can be used in mixtures.
DMSOSoluble[1][2]High boiling point, may be difficult to remove.
HexaneLikely InsolublePotential anti-solvent in vapor diffusion or solvent layering.
Diethyl EtherLikely InsolublePotential anti-solvent in vapor diffusion or solvent layering.

Experimental Protocols

Protocol 1: Slow Evaporation

This is often the simplest method to attempt first.[4]

  • Preparation: Prepare a nearly saturated solution of this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane) in a clean vial.

  • Evaporation: Cover the vial with parafilm and puncture a few small holes with a needle. The number of holes can be adjusted to control the rate of evaporation.[3][4]

  • Incubation: Place the vial in a location free from vibrations and allow the solvent to evaporate slowly over several days to weeks.

  • Observation: Monitor for crystal growth periodically without disturbing the setup.

Protocol 2: Vapor Diffusion

This method is well-suited for small amounts of material and allows for fine control over the crystallization process.[5][6]

  • Inner Vial Preparation: Dissolve your this compound sample in a minimal amount of a "good" solvent (e.g., dichloromethane) in a small, open vial.

  • Outer Vial Preparation: Add a layer of a volatile "anti-solvent" (a solvent in which the compound is insoluble, e.g., hexane) to a larger vial.

  • Assembly: Place the inner vial inside the larger vial, ensuring the solvent levels are such that the vials will not tip over. Seal the outer vial tightly.

  • Diffusion and Incubation: The more volatile anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting crystallization.[7] Store in an undisturbed location.

Protocol 3: Solvent Layering (Liquid-Liquid Diffusion)

This technique relies on the slow diffusion between two miscible solvents with different densities.[7]

  • Dissolution: Dissolve this compound in a small amount of a "good" solvent (e.g., dichloromethane).

  • Layering: Carefully layer a less dense "anti-solvent" (e.g., hexane) on top of the solution containing your compound. This should be done slowly with a pipette or syringe to create a distinct interface between the two liquids.

  • Incubation: Seal the container and leave it in an undisturbed location. Crystals will ideally form at the interface as the solvents slowly mix.

Visualizations

G cluster_start Start cluster_problem Problem Identification cluster_solutions Troubleshooting Steps cluster_outcome Desired Outcome start Dissolved Sample of This compound no_crystals No Crystals Forming start->no_crystals Observe Outcome oiling_out Compound 'Oiling Out' start->oiling_out Observe Outcome poor_quality Poor Quality Crystals start->poor_quality Observe Outcome concentrate Increase Concentration / Add Anti-Solvent no_crystals->concentrate If solution is clear seed_scratch Add Seed Crystal / Scratch Vial no_crystals->seed_scratch If solution is clear slow_cooling Slow Down Cooling Rate / Use More Solvent oiling_out->slow_cooling If oil is present purify Further Purify Sample oiling_out->purify If oil is present slow_growth Slow Down Growth Rate poor_quality->slow_growth If crystals are small/needles success High-Quality Single Crystals concentrate->success seed_scratch->success slow_cooling->success slow_growth->success purify->start Re-attempt Crystallization G cluster_setup Vapor Diffusion Setup cluster_process Process outer_vial Sealed Outer Vial anti_solvent Anti-Solvent Reservoir (e.g., Hexane) diffusion Vapor Diffusion of Anti-Solvent anti_solvent->diffusion Evaporation inner_vial Inner Vial solution Solution of this compound in 'Good' Solvent (e.g., Dichloromethane) supersaturation Increased Supersaturation solution->supersaturation diffusion->solution Condensation crystallization Crystal Formation supersaturation->crystallization

References

Technical Support Center: Enhancing the In Vivo Bioavailability of 1-O-Deacetylkhayanolide E

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with 1-O-Deacetylkhayanolide E. The focus is on addressing common challenges related to its oral bioavailability in preclinical in vivo studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing very low and variable plasma concentrations of this compound in our rat pharmacokinetic studies after oral administration. What are the likely causes?

A1: Low and variable oral bioavailability is a common challenge for poorly water-soluble compounds like many natural products. The primary reasons are often multifaceted and can include:

  • Poor Aqueous Solubility: For a drug to be absorbed, it must first dissolve in the gastrointestinal fluids.[1][2] More than 40% of new chemical entities are practically insoluble in water, which is a major hurdle for oral administration.[1] If this compound has low solubility, its dissolution rate will be very slow, leading to poor absorption.[3]

  • First-Pass Metabolism: After absorption from the gut, the drug passes through the liver before reaching systemic circulation.[4][5] The liver contains enzymes, such as cytochrome P450s (CYPs), that can metabolize the drug, reducing the amount of active compound that reaches the bloodstream.[6] This is known as the first-pass effect.[4][5]

  • Efflux by Transporters: The intestines have efflux transporters, like P-glycoprotein (P-gp), which can actively pump drugs back into the intestinal lumen, preventing their absorption.[7][8][9] This is a protective mechanism of the body against foreign substances.[7][8]

  • Poor Permeability: The compound may not efficiently cross the intestinal epithelial barrier to enter the bloodstream.

To troubleshoot, we recommend first assessing the compound's fundamental physicochemical properties, particularly its aqueous solubility and stability at different pH values.

Q2: What are the initial steps to improve the oral bioavailability of this compound?

A2: A systematic approach is recommended. Start with simple and cost-effective methods before moving to more complex formulations.[10]

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[11][12] Techniques like micronization and nanosizing are well-established methods to enhance the dissolution rate of poorly soluble drugs.[13][14]

  • Use of Co-solvents or Surfactants: Simple formulations using co-solvents (like PEG 400) or surfactants (like Tween 80) can improve the wettability and solubility of the compound in the gastrointestinal tract.[3][11]

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the formulation vehicle can enhance its solubility.[3]

If these initial steps do not yield satisfactory results, more advanced formulation strategies may be necessary.

Q3: We tried micronization, but the improvement in bioavailability was minimal. What are the next steps?

A3: While micronization increases the dissolution rate, it doesn't affect the equilibrium solubility of the drug.[12] If the drug's intrinsic solubility is very low, more advanced techniques are needed:

  • Amorphous Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix in an amorphous state can significantly improve its solubility and dissolution.[10][13] This can be achieved through techniques like spray drying or hot-melt extrusion.[13][15]

  • Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) are highly effective.[16][17] These formulations form fine emulsions in the gut, which can enhance drug solubilization and absorption.[16]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility and dissolution rate.[1][3]

The choice of strategy will depend on the specific physicochemical properties of this compound.

Quantitative Data Summary

The following table presents hypothetical pharmacokinetic data for this compound in different oral formulations in rats, illustrating the potential improvements with various enhancement strategies.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Bioavailability (%)
Aqueous Suspension (Micronized) 50852.0425< 5%
Solution in PEG 400 502501.51500~15%
Solid Dispersion in PVP K30 256001.03600~35%
Self-Emulsifying Drug Delivery System (SEDDS) 259500.755800~55%

Data are hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Preparation of a Micronized Suspension of this compound
  • Objective: To reduce the particle size of this compound to improve its dissolution rate.

  • Materials: this compound, 0.5% (w/v) methylcellulose solution, sterile water, jet mill or air-jet mill.

  • Procedure:

    • Weigh the required amount of this compound.

    • Perform micronization using a jet mill according to the manufacturer's instructions.

    • Verify the particle size distribution using laser diffraction or microscopy. The target size is typically 2–5 µm.[16]

    • Prepare a 0.5% methylcellulose solution by dispersing methylcellulose powder in hot sterile water and then cooling.

    • Gradually add the micronized this compound powder to the methylcellulose solution while vortexing to form a homogenous suspension.

    • The final concentration of the suspension should be appropriate for the intended in vivo dose.

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Objective: To formulate this compound in a lipid-based system to enhance its solubility and absorption.

  • Materials: this compound, a lipid vehicle (e.g., Labrafac™), a surfactant (e.g., Kolliphor® EL), and a co-surfactant (e.g., Transcutol® HP).

  • Procedure:

    • Determine the solubility of this compound in various lipids, surfactants, and co-surfactants to select the best components.

    • Construct a ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable emulsion upon dilution.

    • Weigh the selected lipid, surfactant, and co-surfactant in the optimized ratio into a glass vial.

    • Heat the mixture to 40°C in a water bath to ensure homogeneity.

    • Add the pre-weighed this compound to the mixture and stir until it is completely dissolved.

    • To test the self-emulsification properties, add a small amount of the formulation to water and observe the formation of a clear or bluish-white emulsion.

Protocol 3: In Vivo Pharmacokinetic Study in Rats
  • Objective: To evaluate the oral bioavailability of different formulations of this compound.

  • Materials: Male Sprague-Dawley rats (200-250g), the prepared formulations of this compound, oral gavage needles, blood collection tubes (with anticoagulant), and an appropriate analytical method (e.g., LC-MS/MS).

  • Procedure:

    • Fast the rats overnight (with free access to water) before dosing.

    • Divide the rats into groups, with each group receiving a different formulation. Include an intravenous (IV) group to determine the absolute bioavailability.

    • Administer the formulations orally by gavage at the desired dose. For the IV group, administer the drug via the tail vein.

    • Collect blood samples (e.g., via the tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[14][18]

    • Process the blood samples to obtain plasma and store them at -80°C until analysis.

    • Analyze the plasma samples to determine the concentration of this compound using a validated analytical method.

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

    • Calculate the oral bioavailability (F) using the formula: F = (AUCoral / AUCiv) × (Doseiv / Doseoral).[19]

Visualizations

Bioavailability_Enhancement_Workflow start Start: Low Bioavailability of This compound physchem Characterize Physicochemical Properties (Solubility, Permeability, Stability) start->physchem decision1 Is Solubility < 0.1 mg/mL? physchem->decision1 simple_formulation Simple Formulation Strategies (Particle Size Reduction, Co-solvents) decision1->simple_formulation Yes decision1->simple_formulation No (Consider other factors) pk_study1 In Vivo PK Study simple_formulation->pk_study1 decision2 Bioavailability Goal Met? pk_study1->decision2 advanced_formulation Advanced Formulation Strategies (Solid Dispersion, Lipid-Based Systems, Cyclodextrin Complexation) decision2->advanced_formulation No end_success Proceed to Further Development decision2->end_success Yes pk_study2 In Vivo PK Study advanced_formulation->pk_study2 decision3 Bioavailability Goal Met? pk_study2->decision3 decision3->end_success Yes end_fail Re-evaluate Compound or Consider Alternative Delivery Routes decision3->end_fail No

Caption: A decision workflow for improving the oral bioavailability of a new chemical entity.

Lipid_Based_Delivery cluster_gut Gastrointestinal Lumen cluster_membrane Intestinal Epithelium sedds SEDDS Formulation (Drug dissolved in lipids/surfactants) emulsion Fine Oil-in-Water Emulsion (upon contact with GI fluids) sedds->emulsion Dispersion micelles Mixed Micelles with Bile Salts emulsion->micelles Digestion & Solubilization absorption Enhanced Drug Absorption micelles->absorption Increased drug concentration gradient and membrane permeability portal_vein Portal Vein -> Systemic Circulation absorption->portal_vein

Caption: Mechanism of bioavailability enhancement by a Self-Emulsifying Drug Delivery System (SEDDS).

First_Pass_Metabolism cluster_enterocyte Intestinal Wall (Enterocyte) cluster_liver Liver gut_lumen Drug in GI Lumen absorption Absorption gut_lumen->absorption efflux P-gp Efflux absorption->efflux gut_metabolism Metabolism (e.g., CYP3A4) absorption->gut_metabolism portal_vein Portal Vein absorption->portal_vein efflux->gut_lumen Pumped back gut_metabolism->portal_vein Metabolites hepatic_metabolism Hepatic First-Pass Metabolism portal_vein->hepatic_metabolism systemic_circulation Systemic Circulation (Bioavailable Drug) portal_vein->systemic_circulation Drug that bypasses metabolism hepatic_metabolism->systemic_circulation Metabolites

References

Technical Support Center: 1-O-Deacetylkhayanolide E Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the successful extraction and purification of 1-O-Deacetylkhayanolide E from plant materials, particularly from the Khaya genus.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this compound extraction?

A1: The primary sources of this compound are plants from the Khaya genus (Meliaceae family), often referred to as African mahogany.[1] The seeds, fruits, and stem bark are all reported to contain a variety of limonoids, including khayanolides.[1][2][3] For optimal yield, it is recommended to use air-dried and finely powdered plant material to maximize the surface area for solvent penetration.

Q2: Which solvents are most effective for the initial extraction?

A2: Polar solvents are generally used for the initial extraction of limonoids. A mixture of ethanol and water (e.g., 95:5 v/v) is a common and effective choice for extracting a broad range of these compounds from the plant matrix.[1] Methanol can also be used. The choice of solvent can significantly impact the extraction yield and the profile of co-extracted compounds.[4][5][6]

Q3: What are the key purification steps after the initial extraction?

A3: A multi-step purification process is typically required to isolate this compound. This usually involves:

  • Solvent Partitioning: To separate compounds based on their polarity. An ethyl acetate partition of the initial crude extract is a common step.[1]

  • Column Chromatography: Silica gel column chromatography is a fundamental technique for separating different classes of compounds.[1][7][8]

  • Further Chromatographic Refinement: Additional chromatographic steps, such as Medium Pressure Liquid Chromatography (MPLC) or High-Performance Liquid Chromatography (HPLC), may be necessary to achieve high purity.[9][10][11]

Q4: How can I monitor the presence of this compound during the extraction and purification process?

A4: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the presence of the target compound in different fractions.[8] By comparing the Rf value of spots in your fractions to a known standard of this compound, you can track its elution during chromatography. HPLC can also be used for more precise quantification and identification.[9]

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation

This protocol outlines the initial steps to obtain a crude extract enriched with limonoids.

Materials:

  • Air-dried and powdered Khaya plant material (e.g., seeds or bark)

  • Ethanol (95%)

  • Distilled Water

  • Ethyl Acetate

  • Rotary Evaporator

  • Large glass containers for maceration

  • Filter paper and funnel

  • Separatory funnel

Methodology:

  • Macerate 1 kg of powdered plant material in 5 L of 95% ethanol at room temperature for 48-72 hours.

  • Filter the extract and repeat the maceration process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

  • Suspend the crude extract in 1 L of distilled water and transfer to a large separatory funnel.

  • Perform liquid-liquid partitioning by adding 1 L of ethyl acetate. Shake vigorously and allow the layers to separate.

  • Collect the upper ethyl acetate layer. Repeat the partitioning of the aqueous layer two more times with fresh ethyl acetate.

  • Combine the ethyl acetate fractions and concentrate using a rotary evaporator to yield the crude ethyl acetate fraction.

Protocol 2: Purification by Column Chromatography

This protocol describes the separation of the crude ethyl acetate fraction to isolate this compound.

Materials:

  • Crude ethyl acetate fraction

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Solvents for mobile phase (e.g., hexane, ethyl acetate, methanol)

  • TLC plates and developing chamber

  • Collection tubes

Methodology:

  • Prepare a silica gel slurry in hexane and pack the chromatography column.

  • Dissolve the crude ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate, followed by methanol. A typical gradient might be from 100% hexane to 100% ethyl acetate, and then introducing methanol.

  • Collect fractions of a consistent volume (e.g., 50 mL).

  • Monitor the fractions by TLC. Spot a small amount from each fraction on a TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate 7:3).

  • Combine fractions that show a similar TLC profile and contain the spot corresponding to the Rf value of this compound.

  • Further purification of the combined fractions may be required using another chromatographic step, such as preparative HPLC, to achieve high purity.[10]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Crude Extract - Incomplete extraction due to insufficient solvent volume or extraction time.- Plant material not finely powdered.- Increase the solvent-to-solid ratio and/or the extraction duration.- Ensure the plant material is ground to a fine powder.
Emulsion Formation During Partitioning - High concentration of surfactant-like compounds in the extract.- Add a saturated solution of sodium chloride (brine) to the separatory funnel to increase the ionic strength of the aqueous phase.- Gently swirl or rock the separatory funnel instead of vigorous shaking.
Poor Separation on Silica Gel Column - Inappropriate solvent system for elution.- Column overloading.- Co-elution of compounds with similar polarities.- Optimize the mobile phase using TLC with various solvent combinations to achieve good separation.- Reduce the amount of crude extract loaded onto the column.- Employ a secondary chromatographic technique with a different stationary phase (e.g., reversed-phase C18) or a more selective mobile phase.
Compound Tailing on TLC and Column - Interaction of the compound with active sites on the silica gel.- Sample is too concentrated.- Add a small amount of a modifier like acetic acid or triethylamine to the mobile phase to mask active sites.- Ensure the sample is sufficiently diluted before loading.
No Compound Eluting from the Column - The compound may have degraded on the silica gel.- The mobile phase may be too non-polar.- Test the stability of the compound on a small amount of silica gel before performing large-scale chromatography.- Gradually increase the polarity of the mobile phase.

Quantitative Data Summary

The following table provides an estimated summary of quantitative data based on typical limonoid extractions from Khaya species. Actual results may vary depending on the plant material and experimental conditions.

Parameter Value Notes
Starting Plant Material 1 kg (dry weight)Powdered seeds or bark
Initial Extraction Solvent Volume 3 x 5 L95% Ethanol
Approximate Crude Ethanol Extract Yield 50 - 100 gVaries with plant part and species
Approximate Ethyl Acetate Fraction Yield 20 - 40 gAfter partitioning
Silica Gel for Column Chromatography 500 g - 1 kgFor the ethyl acetate fraction
Typical Mobile Phase Gradient Hexane -> Ethyl Acetate -> MethanolStepwise or linear gradient
Estimated Final Yield of Pure Compound 50 - 200 mgHighly dependent on the concentration in the source material and purification efficiency

Visualizations

Extraction_Workflow Start Powdered Khaya Plant Material Maceration Maceration with 95% Ethanol Start->Maceration Filtration Filtration Maceration->Filtration Concentration1 Concentration (Rotary Evaporator) Filtration->Concentration1 CrudeEthanol Crude Ethanol Extract Concentration1->CrudeEthanol Partitioning Solvent Partitioning (EtOAc/Water) CrudeEthanol->Partitioning EtOAcFraction Ethyl Acetate Fraction Partitioning->EtOAcFraction Organic Phase AqueousLayer Aqueous Layer (Discard) Partitioning->AqueousLayer Aqueous Phase Concentration2 Concentration EtOAcFraction->Concentration2 FinalFraction Crude Limonoid-Enriched Fraction Concentration2->FinalFraction

Caption: Workflow for the initial extraction and fractionation of this compound.

Purification_Workflow CrudeFraction Crude Limonoid-Enriched Fraction ColumnChromatography Silica Gel Column Chromatography CrudeFraction->ColumnChromatography GradientElution Gradient Elution (Hexane -> EtOAc -> MeOH) ColumnChromatography->GradientElution FractionCollection Fraction Collection GradientElution->FractionCollection TLCAnalysis TLC Monitoring of Fractions FractionCollection->TLCAnalysis CombineFractions Combine Fractions Containing Target Compound TLCAnalysis->CombineFractions PurifiedCompound This compound (Impure) CombineFractions->PurifiedCompound FinalPurification Further Purification (e.g., Prep-HPLC) PurifiedCompound->FinalPurification PureProduct Pure this compound FinalPurification->PureProduct

Caption: General workflow for the purification of this compound.

References

Technical Support Center: Minimizing Off-Target Effects of 1-O-Deacetylkhayanolide E in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 1-O-Deacetylkhayanolide E is a natural product belonging to the limonoid class, isolated from plants of the Khaya genus.[1][2][3] While limonoids from this genus are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, specific molecular targets and off-target profiles for this compound are not extensively documented in publicly available literature.[1][2][4][5][6][7][8][9] Therefore, this guide provides general principles and strategies for minimizing off-target effects of small molecules in cell culture, which should be adapted and validated for your specific experimental system.

Troubleshooting Guides

This section provides practical guidance for specific issues you may encounter during your experiments with this compound.

Issue 1: High Cell Toxicity Observed at Expected Efficacious Concentrations

Possible Cause Troubleshooting Steps
Off-target cytotoxic effects 1. Perform a Dose-Response Curve: Determine the EC50 for your desired on-target effect and the CC50 (50% cytotoxic concentration). A large therapeutic window (high CC50/EC50 ratio) suggests better on-target specificity. 2. Reduce Incubation Time: Shorter exposure to the compound may be sufficient to observe the on-target effect while minimizing time-dependent off-target toxicity. 3. Use a Different Cell Line: The expression levels of on- and off-target proteins can vary between cell types, influencing the observed effects.[1]
Solvent Toxicity 1. Check Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells (typically <0.1-0.5%). 2. Run a Solvent Control: Always include a vehicle-only control group in your experiments to assess the effect of the solvent.
Compound Instability 1. Prepare Fresh Solutions: Prepare working solutions of this compound fresh from a concentrated stock for each experiment. 2. Proper Storage: Store stock solutions at the recommended temperature (e.g., -20°C or -80°C) and protect from light if necessary.

Issue 2: Inconsistent or Non-Reproducible Experimental Results

Possible Cause Troubleshooting Steps
Off-target effects masking the on-target phenotype 1. Use a Structurally Unrelated Inhibitor: If available, use another compound with a different chemical structure that targets the same pathway.[1] Consistent results with a different inhibitor strengthen the evidence for an on-target effect. 2. Rescue Experiment: If this compound is expected to inhibit a specific protein, try to rescue the phenotype by overexpressing a resistant mutant of that protein.
Cell Culture Variability 1. Standardize Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and media formulations. 2. Regular Mycoplasma Testing: Mycoplasma contamination can significantly alter cellular responses.
Assay Interference 1. Counter-screen with a Control Vector: For reporter assays, use a vector lacking the specific response element to check for direct effects on the reporter protein.[1] 2. Use a Different Reporter System: Some compounds can interfere with certain reporter enzymes (e.g., luciferase).[1] Consider switching to a fluorescent protein reporter.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern?

A1: Off-target effects are unintended interactions of a small molecule with cellular components other than its primary biological target.[1] These interactions can lead to misleading experimental results, cellular toxicity, and a misinterpretation of the compound's mechanism of action.[10] Minimizing off-target effects is crucial for ensuring data integrity and the successful translation of research findings.[1]

Q2: What are the common causes of off-target effects for a compound like this compound?

A2: While specific data for this compound is limited, common causes of off-target effects for small molecules include:

  • High Compound Concentration: Using concentrations significantly above the binding affinity for the intended target increases the likelihood of binding to lower-affinity off-target proteins.[1]

  • Structural Similarity of Binding Sites: Many proteins share conserved binding domains (e.g., ATP-binding pockets in kinases), leading to cross-reactivity.[1]

  • Compound Promiscuity: Some chemical scaffolds are inherently more likely to interact with multiple proteins.[1]

Q3: How can I proactively minimize off-target effects in my experiments?

A3: Proactive strategies include:

  • Thorough Literature Review: Investigate the known targets and biological activities of similar compounds (e.g., other limonoids from Khaya species).[1][2][4]

  • Computational Prediction: Use in silico tools to predict potential off-target interactions based on the structure of this compound.

  • Dose-Response Experiments: Carefully determine the optimal concentration range that elicits the desired on-target effect without causing widespread cellular stress.[1]

  • Orthogonal Approaches: Use multiple, independent methods to validate your findings, such as genetic approaches (e.g., CRISPR/Cas9 or RNAi) to knock down the putative target and observe if the phenotype is recapitulated.[2]

Q4: What are some key experiments to characterize the off-target effects of this compound?

A4: To characterize off-target effects, consider the following experiments:

  • Cytotoxicity Assays: To determine the compound's toxicity profile across various cell lines.

  • Kinase Profiling: To screen for inhibitory activity against a broad panel of kinases, as these are common off-targets.[9][11]

  • Gene Expression Analysis: To identify global changes in gene transcription that may indicate the activation or inhibition of unintended signaling pathways.

Data Presentation

Table 1: Exemplary Dose-Response Data for this compound

This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.

Cell LineOn-Target EC50 (µM)Cytotoxicity CC50 (µM)Therapeutic Window (CC50/EC50)
Cell Line A0.52550
Cell Line B1.21512.5
Cell Line C0.85062.5

Table 2: Exemplary Kinase Profiling Results for this compound at 10 µM

This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.

Kinase Target% InhibitionPotential Off-Target
Putative Target Kinase95%No
Kinase X85%Yes
Kinase Y60%Yes
Kinase Z15%No

Experimental Protocols

1. Cytotoxicity Assay (LDH Release Assay)

This protocol is adapted from general cytotoxicity assay principles.

  • Objective: To quantify cell death by measuring the release of lactate dehydrogenase (LDH) from damaged cells.

  • Methodology:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat cells with a serial dilution of this compound (and vehicle control) for the desired incubation period (e.g., 24, 48, 72 hours). Include a positive control for maximum LDH release (e.g., lysis buffer).

    • Sample Collection: After incubation, centrifuge the plate and collect the supernatant.

    • LDH Reaction: Add the LDH reaction mixture (containing diaphorase and NAD+) to the supernatant in a new plate.

    • Measurement: Incubate at room temperature, protected from light, for up to 30 minutes. Measure the absorbance at 490 nm.

    • Calculation: Calculate the percentage of cytotoxicity relative to the positive control.

2. Kinase Profiling

This protocol describes a general approach for kinase profiling.[9][11]

  • Objective: To assess the inhibitory activity of this compound against a broad panel of protein kinases.

  • Methodology:

    • Compound Preparation: Prepare this compound at a fixed concentration (e.g., 1 µM or 10 µM).

    • Kinase Reaction: In individual wells of a multi-well plate, combine a specific recombinant kinase, its substrate, and ATP.

    • Inhibition: Add this compound or a vehicle control to the reaction mixtures.

    • Detection: After incubation, quantify the kinase activity. This can be done using various methods, such as measuring the amount of phosphorylated substrate via antibodies or detecting the remaining ATP using a luciferase-based assay.

    • Data Analysis: Calculate the percentage of inhibition for each kinase relative to the vehicle control.

3. Differential Gene Expression Analysis (using RNA-Seq)

This protocol outlines a general workflow for analyzing changes in gene expression.

  • Objective: To identify genes and pathways modulated by this compound treatment.

  • Methodology:

    • Cell Treatment: Treat cells with an effective, non-toxic concentration of this compound and a vehicle control for a specified time (e.g., 6, 12, or 24 hours).

    • RNA Extraction: Harvest the cells and extract total RNA using a suitable kit. Ensure high-quality RNA with a RIN > 8.

    • Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

    • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

    • Data Analysis:

      • Perform quality control on the raw sequencing reads.

      • Align the reads to a reference genome.

      • Quantify gene expression levels.

      • Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated upon treatment.

      • Conduct pathway enrichment analysis to understand the biological processes affected.

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_assays Primary Assays cluster_validation Off-Target Validation start Cell Culture treatment Treat with this compound (Dose-Response) start->treatment control Vehicle Control start->control cytotoxicity Cytotoxicity Assay (e.g., LDH) treatment->cytotoxicity on_target On-Target Activity Assay treatment->on_target control->cytotoxicity control->on_target kinase Kinase Profiling on_target->kinase If potent & cytotoxic gene_expression Gene Expression (RNA-Seq) on_target->gene_expression If potent & cytotoxic

Caption: Workflow for assessing on- and off-target effects.

logical_relationship cluster_compound Compound Properties cluster_system Biological System concentration High Concentration off_target Increased Off-Target Effects concentration->off_target promiscuity Compound Promiscuity promiscuity->off_target binding_sites Similar Binding Sites binding_sites->off_target

Caption: Key drivers of off-target effects.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway receptor Receptor kinase1 Kinase A (Putative On-Target) receptor->kinase1 kinase2 Kinase X (Potential Off-Target) receptor->kinase2 effector Effector Protein kinase1->effector response Cellular Response effector->response compound This compound compound->kinase1 On-Target Inhibition compound->kinase2 Off-Target Inhibition

Caption: On-target vs. off-target pathway modulation.

References

Enhancing the yield of 1-O-Deacetylkhayanolide E from natural sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the yield of 1-O-Deacetylkhayanolide E from its natural source, Khaya senegalensis. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the extraction, purification, and quantification of this promising bioactive compound.

Troubleshooting Guides

Navigating the complexities of natural product isolation requires a systematic approach to troubleshooting. This section addresses specific issues that may arise during your experimental workflow.

Low Extraction Yield

Problem: The amount of this compound obtained from the initial extraction of Khaya senegalensis bark is lower than expected.

Potential Cause Troubleshooting Steps
Inadequate Solvent Polarity Limonoids like this compound have intermediate polarity. Experiment with a gradient of solvents, starting from non-polar (e.g., hexane) to moderately polar (e.g., ethyl acetate) and polar (e.g., methanol or ethanol). A sequential extraction can selectively remove interfering compounds.
Insufficient Extraction Time or Temperature Increase the maceration or sonication time to ensure complete penetration of the solvent into the plant material. Gentle heating (e.g., 40-50°C) can enhance extraction efficiency, but be cautious of potential degradation of thermolabile compounds.
Improper Particle Size of Plant Material Grind the dried Khaya senegalensis bark to a fine powder (e.g., 40-60 mesh). A smaller particle size increases the surface area for solvent interaction, leading to better extraction.
Plant Material Quality The concentration of secondary metabolites can vary depending on the age of the plant, geographical location, and harvesting season. Ensure the use of high-quality, properly identified plant material.
Co-elution of Impurities during Chromatography

Problem: During column chromatography or HPLC, other compounds elute at a similar retention time as this compound, leading to impure fractions.

Potential Cause Troubleshooting Steps
Inappropriate Stationary Phase If using normal-phase silica gel, consider switching to a different stationary phase like alumina or a bonded phase (e.g., C18 for reverse-phase chromatography). The choice of stationary phase can significantly alter the selectivity of the separation.
Suboptimal Mobile Phase Composition Systematically vary the solvent composition of the mobile phase. For normal-phase chromatography, fine-tune the ratio of non-polar and polar solvents (e.g., hexane:ethyl acetate). For reverse-phase HPLC, adjust the gradient of water and organic solvent (e.g., acetonitrile or methanol).
Overloading the Column Loading too much crude extract onto the column can lead to band broadening and poor separation. Reduce the sample load to improve resolution. As a general rule, the sample load should not exceed 1-5% of the stationary phase weight for flash chromatography.
Presence of Structurally Similar Compounds Khaya species are known to contain a variety of structurally related limonoids.[1][2][3][4] Consider using multi-step purification, including techniques with different separation principles like size-exclusion chromatography or preparative thin-layer chromatography (TLC).
Compound Degradation

Problem: The yield of this compound decreases throughout the purification process, suggesting potential degradation.

Potential Cause Troubleshooting Steps
Exposure to Acidic or Basic Conditions Limonoids can be sensitive to pH changes. Avoid using strong acids or bases during extraction and purification. If necessary, use buffered mobile phases for chromatography.
Prolonged Exposure to Heat Minimize the use of high temperatures during solvent evaporation (e.g., rotary evaporation). Use a water bath with controlled temperature and apply vacuum judiciously.
Oxidation Store extracts and purified fractions under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures (-20°C or below) to prevent oxidative degradation. The addition of antioxidants like BHT (butylated hydroxytoluene) to solvents can also be considered.
Enzymatic Degradation Fresh plant material may contain enzymes that can degrade secondary metabolites. Proper drying of the plant material before extraction is crucial to deactivate these enzymes.

Frequently Asked Questions (FAQs)

Q1: What is the primary natural source of this compound?

This compound has been isolated from the stem bark of the African mahogany tree, Khaya senegalensis (family: Meliaceae).[1]

Q2: What type of compound is this compound?

This compound is a type of limonoid, which are highly oxygenated and modified triterpenoids. Specifically, it belongs to the khayanolide subgroup of limonoids.[1][3]

Q3: What are some general strategies to optimize the overall yield of this compound?

To enhance the yield, a multi-faceted optimization approach is recommended:

  • Extraction: Employ response surface methodology (RSM) to systematically evaluate the effects of solvent composition, temperature, and extraction time on the yield.

  • Purification: Utilize a multi-step chromatographic approach. Start with flash column chromatography for initial fractionation, followed by preparative HPLC for final purification to achieve high purity.

  • Handling: Minimize exposure to light, heat, and air throughout the process to prevent degradation of the target compound.

Q4: Which analytical techniques are suitable for the quantification of this compound?

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the most common and reliable method for the quantification of limonoids.[5][6][7] A validated HPLC method with a C18 column and a gradient mobile phase of acetonitrile and water is a good starting point.[6][7]

Experimental Protocols

While a specific, detailed protocol for maximizing the yield of this compound is not extensively documented in a single source, the following generalized methodologies for the extraction and purification of limonoids from Khaya species can be adapted and optimized.

General Extraction and Fractionation Protocol
  • Preparation of Plant Material: Air-dry the stem bark of Khaya senegalensis at room temperature and then pulverize it into a fine powder.

  • Extraction: Macerate the powdered bark sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol. This helps in the preliminary separation of compounds based on their polarity.

  • Concentration: Concentrate the extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

  • Fractionation: The ethyl acetate and methanol extracts, which are likely to contain this compound, can be subjected to vacuum liquid chromatography (VLC) or flash column chromatography over silica gel for further fractionation.

Chromatographic Purification
  • Column Chromatography: Pack a glass column with silica gel (70-230 mesh). Pre-elute the column with the initial mobile phase. Load the concentrated fraction and elute with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

  • Preparative HPLC: For final purification, use a reverse-phase C18 column. A typical mobile phase would be a gradient of water and acetonitrile or methanol. Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210-220 nm for limonoids lacking strong chromophores).

Table 1: Summary of Extraction and Isolation of Limonoids from Khaya Species
Species Khaya senegalensis
Plant Part Stem Bark
Extraction Solvent(s) Methanol, Ethanol, Diethyl ether, Acetone.[8][9]
Isolation Techniques Repeated Column Chromatography (Silica gel, Sephadex LH-20), Preparative HPLC.[4]
Isolated Limonoids (Examples) Khayanolide A, B, E, 1-O-acetylkhayanolide B, this compound, 6-dehydroxylkhayanolide E.[1][4]

Visualizing the Workflow and Logic

To aid in understanding the experimental design and troubleshooting logic, the following diagrams are provided.

Experimental_Workflow cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Analysis & Quantification Plant Khaya senegalensis Bark Grinding Grinding & Pulverization Plant->Grinding Extraction Solvent Extraction (e.g., Hexane, EtOAc, MeOH) Grinding->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chrom Flash Column Chromatography (Silica Gel) Crude_Extract->Column_Chrom Fractions Semi-pure Fractions Column_Chrom->Fractions Prep_HPLC Preparative HPLC (C18 Column) Fractions->Prep_HPLC Pure_Compound This compound Prep_HPLC->Pure_Compound QC Purity Check (TLC, HPLC) Pure_Compound->QC Quantification Quantification (HPLC) Pure_Compound->Quantification Structure Structural Elucidation (NMR, MS) QC->Structure

Caption: Experimental workflow for isolating this compound.

Troubleshooting_Low_Yield cluster_extraction_params Extraction Parameters cluster_purification_issues Purification Challenges cluster_material_quality Starting Material Start Low Yield of This compound Solvent Optimize Solvent Polarity Start->Solvent Time_Temp Adjust Time & Temperature Start->Time_Temp Particle_Size Reduce Particle Size Start->Particle_Size Coelution Address Co-elution Start->Coelution Degradation Prevent Degradation Start->Degradation Plant_Quality Verify Plant Material Quality Start->Plant_Quality End Enhanced Yield Solvent->End Time_Temp->End Particle_Size->End Coelution->End Degradation->End Plant_Quality->End

Caption: Troubleshooting logic for addressing low compound yield.

References

Validation & Comparative

Cytotoxicity of Limonoids: A Comparative Analysis Featuring 1-O-Deacetylkhayanolide E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Limonoids, a class of highly oxygenated triterpenoids predominantly found in the Meliaceae and Rutaceae plant families, have garnered significant attention for their diverse pharmacological activities, including potent cytotoxic effects against various cancer cell lines. This guide provides a comparative overview of the cytotoxic profiles of several prominent limonoids, with a special focus on 1-O-Deacetylkhayanolide E, a mexicanolide-type limonoid isolated from the Khaya genus. While specific cytotoxic data for this compound remains elusive in the currently available scientific literature, this guide aims to provide a valuable comparison with other well-studied limonoids, offering insights into their potential as anticancer agents.

Comparative Cytotoxicity of Selected Limonoids

The cytotoxic potential of limonoids is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. The following table summarizes the available IC50 values for several key limonoids, providing a snapshot of their activity spectrum. It is important to note the absence of specific data for this compound in the reviewed studies.

LimonoidCancer Cell LineIC50 (µM)Reference
From Khaya Species
3α,7α-dideacetylkhivorinMCF-7 (Breast)0.07[1]
SiHa (Cervical)0.14[1]
Caco-2 (Colorectal)0.11[1]
1-O-acetylkhayanolide BMCF-7, SiHa, Caco-2Inactive[1]
3-O-methylbutyrylseneganolide ASMMC-7721 (Hepatocellular Carcinoma)21.1[2]
Seneganolide ASMMC-7721 (Hepatocellular Carcinoma)39.5[2]
SW480 (Colon)29.3[2]
1,3-dideacetylkhivorinSMMC-7721 (Hepatocellular Carcinoma)31.8[2]
Other Prominent Limonoids
NimbolideCEM/ADR5000 (Leukemia, multidrug-resistant)0.3
CCRF-CEM (Leukemia)17.4
MDA-MB-231 (Breast)5.0
PC-3 (Prostate)2.5
A549 (Lung)7.5
GeduninNTERA-2 (Teratocarcinoma)8.49 (48h)
LNCaP (Prostate)10.0
HeLa (Cervical)15.0
AzadirachtinHeLa (Cervical)25.0
A549 (Lung)50.0

Experimental Protocols

The determination of cytotoxicity is a fundamental step in the evaluation of potential anticancer compounds. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted colorimetric method for assessing cell viability and proliferation.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The limonoid of interest is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period, typically 24, 48, or 72 hours.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.

Visualizing the Process and Pathways

To better understand the experimental process and the potential mechanisms of action of these limonoids, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Cancer Cell Lines seed Seed cells in 96-well plates start->seed treat Treat cells with varying concentrations seed->treat prepare Prepare Limonoid Solutions prepare->treat add_mtt Add MTT solution treat->add_mtt incubate Incubate for formazan formation add_mtt->incubate solubilize Solubilize formazan crystals incubate->solubilize measure Measure Absorbance solubilize->measure calculate Calculate IC50 measure->calculate

Caption: A generalized workflow for determining the cytotoxicity of limonoids using the MTT assay.

signaling_pathway cluster_stimulus External Stimulus cluster_cellular_response Cellular Response cluster_apoptosis_pathway Apoptotic Pathway limonoid Limonoid (e.g., from Khaya sp.) ros ↑ ROS Production limonoid->ros er_stress ER Stress limonoid->er_stress bcl2 ↓ Bcl-2 limonoid->bcl2 bax ↑ Bax ros->bax er_stress->bax cytochrome_c Cytochrome c release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A proposed signaling pathway for limonoid-induced apoptosis in cancer cells.

Concluding Remarks

The compiled data underscores the significant cytotoxic potential of various limonoids against a range of cancer cell lines. While direct comparative data for this compound is not yet available, the potent activity of other limonoids from the Khaya genus, such as 3α,7α-dideacetylkhivorin, suggests that further investigation into the bioactivity of this compound is warranted. The provided experimental protocol for the MTT assay offers a standardized method for such future investigations. The generalized signaling pathway highlights a common mechanism of action for limonoids, primarily through the induction of apoptosis. Further research is crucial to elucidate the specific molecular targets and pathways of individual limonoids, which will be instrumental in advancing their development as potential anticancer therapeutics.

References

A Comparative Analysis of the Anti-proliferative Activities of Gedunin and 1-O-Deacetylkhayanolide E

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals a significant disparity in the available data regarding the anti-proliferative activities of gedunin and 1-O-Deacetylkhayanolide E. While gedunin has been extensively studied, demonstrating potent anti-cancer effects across a wide range of cell lines, there is a notable absence of direct experimental evidence for the anti-proliferative capacity of this compound. This guide provides a detailed comparison based on the available information, highlighting the well-documented effects of gedunin and contextualizing the potential, yet unproven, activity of this compound through the lens of related compounds isolated from its source, Khaya senegalensis.

Introduction to the Compounds

Gedunin is a tetranortriterpenoid isolated from the Meliaceae family, notably from the neem tree (Azadirachta indica). It has garnered significant attention in cancer research due to its established role as an inhibitor of Heat shock protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous oncoproteins.

This compound is a limonoid isolated from the stem bark of the African mahogany, Khaya senegalensis. While structurally related to other bioactive limonoids, specific studies detailing its anti-proliferative effects are currently unavailable in the public domain. However, extracts from Khaya senegalensis and other isolated khayanolide derivatives have demonstrated cytotoxic and pro-apoptotic activities, suggesting that compounds from this source are promising candidates for anti-cancer research.[1][2][3]

Quantitative Comparison of Anti-proliferative Activity

Due to the lack of direct experimental data for this compound, a quantitative comparison of its anti-proliferative activity with gedunin is not possible at this time. The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values for gedunin against a variety of human cancer cell lines.

Gedunin: In Vitro Anti-proliferative Activity (IC₅₀ Values)
Cancer Cell Line IC₅₀ (µM)
Breast Cancer
MCF-78.8[1]
SkBr33.3[1]
Gastric Cancer
AGS20[4]
Colon Cancer
CaCo-216.8[1]
Prostate Cancer
LNCaPData not available in µM
Lung Cancer
A549Data not available in µM
Ovarian Cancer
ID8, ID8TaxR, A2870, C30, CP70Growth inhibition observed, specific IC₅₀ not provided[1]
Glioblastoma
U-251 MGReduced viability to 28% at 20 µM[1]
Cancer Stem Cells
NTERA-214.59 µg/mL (24h), 8.49 µg/mL (48h), 6.55 µg/mL (72h)[1]

Note: The anti-proliferative activity of extracts and other limonoids from Khaya senegalensis, the source of this compound, has been reported. For instance, a methanol extract of K. senegalensis bark demonstrated strong anti-proliferative effects on HT-29, HCA-7, and HCT-15 colon cancer cell lines.[2] Another study on limonoids from the same plant showed that 3α,7α-dideacetylkhivorin had significant growth inhibitory activities against MCF-7, SiHa, and Caco-2 cells with IC₅₀ values in the range of 0.07-0.14 µM.[2] While these findings are promising for the potential of related compounds, they do not provide direct evidence for the activity of this compound.

Mechanisms of Action

Gedunin: A Potent Hsp90 Inhibitor

The primary mechanism underlying the anti-proliferative activity of gedunin is its inhibition of Hsp90. Hsp90 is a molecular chaperone that is essential for the conformational maturation and stability of a wide array of "client" proteins, many of which are critical for cancer cell survival and proliferation. These include protein kinases, transcription factors, and other proteins involved in signal transduction pathways that promote cell growth, inhibit apoptosis, and facilitate metastasis.

Gedunin disrupts the Hsp90 chaperone cycle, leading to the proteasomal degradation of its client proteins. This multi-targeted approach makes gedunin an attractive anti-cancer agent, as it can simultaneously disable several oncogenic signaling pathways.

Gedunin_Hsp90_Pathway Gedunin Gedunin Hsp90 Hsp90 Gedunin->Hsp90 Inhibits ClientProteins Oncogenic Client Proteins (e.g., Akt, Raf-1, HER2) Hsp90->ClientProteins Stabilizes Degradation Proteasomal Degradation Hsp90->Degradation ClientProteins->Degradation Leads to Proliferation Cell Proliferation & Survival ClientProteins->Proliferation Degradation->Proliferation Inhibits Apoptosis Apoptosis Degradation->Apoptosis Induces

This compound: Awaiting Mechanistic Studies

The mechanism of action for this compound remains to be elucidated due to the absence of specific studies. However, based on the activities of other limonoids from Khaya senegalensis, it is plausible that its potential anti-proliferative effects could be mediated through the induction of apoptosis. Studies on K. senegalensis extracts have shown a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, along with increased caspase-3 activity.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are representative protocols for assays commonly used to evaluate the anti-proliferative and apoptotic effects of compounds like gedunin.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., gedunin) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with compound A->B C Incubate (24-72h) B->C D Add MTT solution C->D E Incubate (3-4h) D->E F Solubilize formazan E->F G Read absorbance at 570 nm F->G H Calculate IC50 G->H

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound at a concentration known to induce apoptosis (e.g., near the IC₅₀ value) for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Apoptosis_Assay_Quadrants

Conclusion

Gedunin stands out as a well-characterized anti-proliferative agent with a clear mechanism of action involving the inhibition of the molecular chaperone Hsp90. Its efficacy has been demonstrated in a multitude of cancer cell lines, making it a strong candidate for further pre-clinical and clinical development.

In contrast, this compound remains an enigmatic compound in the context of cancer research. While the anti-cancer potential of other limonoids from its natural source, Khaya senegalensis, is encouraging, the absence of direct experimental data on its anti-proliferative activity necessitates further investigation. Future studies should focus on evaluating the cytotoxic and mechanistic properties of this compound to determine if it holds similar promise to other bioactive limonoids. For researchers in drug discovery, gedunin represents a valuable tool and a potential therapeutic lead, while this compound presents an opportunity for novel discovery, contingent on dedicated research to unveil its biological activities.

References

Unveiling Potential Synergies: A Comparative Guide to 1-O-Deacetylkhayanolide E in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of more effective and less toxic cancer treatments, combination therapy has emerged as a cornerstone of modern oncology. The strategic pairing of therapeutic agents can lead to synergistic effects, where the combined impact is greater than the sum of its parts. This guide explores the hypothetical synergistic potential of 1-O-Deacetylkhayanolide E, a naturally occurring limonoid, with the well-established anticancer drugs, doxorubicin and cisplatin.

While direct experimental evidence for the synergistic effects of this compound is not yet available in published literature, this document serves as a template for prospective research. It outlines the experimental frameworks and data presentation necessary to evaluate such combinations, drawing upon the known anticancer properties of the broader limonoid class of compounds and established methodologies for assessing drug synergy. Limonoids, a group of triterpenoids found in citrus fruits and plants of the Meliaceae family, have demonstrated pro-apoptotic and anti-proliferative effects in various cancer cell lines.[1][2][3] These inherent anticancer activities provide a strong rationale for investigating their potential to enhance the efficacy of conventional chemotherapeutics.

Hypothetical Synergistic Effects with Doxorubicin and Cisplatin

Based on the general mechanisms of action of limonoids and the known activities of doxorubicin and cisplatin, we can postulate several potential areas of synergistic interaction:

  • Enhanced Apoptosis: Limonoids are known to induce apoptosis in cancer cells.[1] When combined with doxorubicin, a topoisomerase II inhibitor that also induces apoptosis, or cisplatin, a DNA-damaging agent, this compound could potentially lower the apoptotic threshold, leading to a more robust and sustained cell death response.

  • Modulation of Drug Resistance: A common challenge in chemotherapy is the development of drug resistance. Natural compounds have been shown to circumvent these resistance mechanisms. It is conceivable that this compound could modulate pathways that contribute to resistance to doxorubicin or cisplatin, thereby re-sensitizing cancer cells to these agents.

  • Targeting Complementary Pathways: Doxorubicin and cisplatin exert their effects through DNA damage and inhibition of DNA replication. Limonoids may act on different cellular pathways, such as signaling cascades involved in cell survival and proliferation. By simultaneously targeting multiple, distinct pathways, the combination could achieve a more comprehensive and effective anticancer effect.

Quantitative Data Summary

The following tables are templates for summarizing quantitative data from hypothetical experiments designed to assess the synergistic effects of this compound with doxorubicin and cisplatin.

Table 1: In Vitro Cytotoxicity (IC50 Values) of this compound, Doxorubicin, and Their Combination in various Cancer Cell Lines

Cell LineDrugIC50 (µM) - 48hCombination Index (CI) at ED50
MCF-7 (Breast) This compound[Data]N/A
Doxorubicin[Data]N/A
Combination (1:1 ratio)[Data][CI Value]
A549 (Lung) This compound[Data]N/A
Doxorubicin[Data]N/A
Combination (1:1 ratio)[Data][CI Value]
HCT116 (Colon) This compound[Data]N/A
Doxorubicin[Data]N/A
Combination (1:1 ratio)[Data][CI Value]

A Combination Index (CI) < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: In Vitro Cytotoxicity (IC50 Values) of this compound, Cisplatin, and Their Combination in various Cancer Cell Lines

Cell LineDrugIC50 (µM) - 48hCombination Index (CI) at ED50
MCF-7 (Breast) This compound[Data]N/A
Cisplatin[Data]N/A
Combination (1:1 ratio)[Data][CI Value]
A549 (Lung) This compound[Data]N/A
Cisplatin[Data]N/A
Combination (1:1 ratio)[Data][CI Value]
HCT116 (Colon) This compound[Data]N/A
Cisplatin[Data]N/A
Combination (1:1 ratio)[Data][CI Value]

A Combination Index (CI) < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments to evaluate the synergistic effects of this compound with anticancer drugs.

Cell Viability and Synergy Analysis

Objective: To determine the cytotoxic effects of individual drugs and their combination, and to quantify the synergistic interaction.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Drug Preparation: this compound, doxorubicin, and cisplatin are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in culture medium.

  • MTT Assay:

    • Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

    • The cells are then treated with various concentrations of this compound, the anticancer drug (doxorubicin or cisplatin), or a combination of both at a constant ratio.

    • After a 48-hour incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

    • The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis:

    • The half-maximal inhibitory concentration (IC50) for each drug and the combination is calculated using dose-response curve fitting software (e.g., GraphPad Prism).

    • The Combination Index (CI) is calculated using the Chou-Talalay method with software like CompuSyn. This method provides a quantitative measure of the interaction between the two drugs.

Apoptosis Assay by Flow Cytometry

Objective: To quantify the induction of apoptosis by the individual drugs and their combination.

Methodology:

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the IC50 concentrations of this compound, the anticancer drug, or their combination for 24 or 48 hours.

  • Cell Staining:

    • After treatment, both floating and adherent cells are collected, washed with PBS, and resuspended in binding buffer.

    • The cells are then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

  • Data Analysis: The percentage of apoptotic cells in each treatment group is quantified and compared.

Visualizing a Hypothetical Signaling Pathway and Experimental Workflow

The following diagrams, created using the DOT language, illustrate a potential signaling pathway that could be targeted by the combination therapy and a general workflow for synergy screening.

cluster_0 Combination Therapy cluster_1 Cellular Targets & Pathways This compound This compound Apoptosis Pathway Apoptosis Pathway This compound->Apoptosis Pathway Doxorubicin / Cisplatin Doxorubicin / Cisplatin DNA Damage Response DNA Damage Response Doxorubicin / Cisplatin->DNA Damage Response Cancer Cell Cancer Cell Apoptosis Pathway->Cancer Cell Cell Cycle Regulation Cell Cycle Regulation Cell Cycle Regulation->Cancer Cell DNA Damage Response->Cell Cycle Regulation Cell Death Cell Death Cancer Cell->Cell Death

Caption: Hypothetical signaling pathway for combination therapy.

start Start: Select Cancer Cell Lines drug_prep Prepare Drug Solutions (this compound & Anticancer Drug) start->drug_prep single_agent Single-Agent Dose-Response (MTT Assay) drug_prep->single_agent combo_matrix Combination Matrix Screening (Constant Ratio, MTT Assay) drug_prep->combo_matrix ic50_calc Calculate IC50 Values single_agent->ic50_calc combo_matrix->ic50_calc ci_calc Calculate Combination Index (CI) ic50_calc->ci_calc synergy_confirm Confirm Synergy (Apoptosis Assay, Western Blot) ci_calc->synergy_confirm end End: Analyze & Report Findings synergy_confirm->end

Caption: General experimental workflow for synergy screening.

Conclusion

While further research is imperative to substantiate the synergistic potential of this compound with established anticancer drugs, this guide provides a comprehensive framework for such investigations. The exploration of natural compounds like this compound in combination therapies holds significant promise for the development of more effective and personalized cancer treatments. The methodologies and data presentation formats outlined herein are intended to facilitate a standardized and rigorous approach to evaluating these novel therapeutic strategies.

References

No In Vitro Studies Found for 1-O-Deacetylkhayanolide E and Doxorubicin Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of available scientific literature has revealed no published in vitro studies investigating the combination therapy of 1-O-Deacetylkhayanolide E and doxorubicin.

Despite a thorough search for experimental data on the synergistic effects, cytotoxicity, apoptosis, and signaling pathways associated with the combined use of this compound and the common chemotherapeutic agent doxorubicin, no specific research articles, datasets, or scholarly publications detailing such a combination were identified.

This absence of foundational research means that a comparison guide, as requested, cannot be generated at this time. The core requirements for such a guide, including:

  • Quantitative Data Presentation: No data exists to be summarized in comparative tables.

  • Detailed Experimental Protocols: Without studies, there are no methodologies to report.

  • Signaling Pathway and Workflow Visualization: The cellular mechanisms and experimental designs for this specific combination remain unexplored, making it impossible to create accurate diagrams.

The individual mechanisms of doxorubicin are well-documented. It is known to intercalate into DNA, inhibit the enzyme topoisomerase II, and generate reactive oxygen species, ultimately leading to cancer cell death.[1] However, how this compound might interact with these pathways or contribute to a synergistic anti-cancer effect when combined with doxorubicin has not been investigated in a published, peer-reviewed setting.

While research exists on the combination of doxorubicin with other natural compounds, these findings are not applicable to this compound, as the specific molecular interactions and cellular effects are unique to each compound.

Therefore, until research is conducted and published on the in vitro effects of this compound and doxorubicin combination therapy, the creation of a detailed comparison guide with the requested specifications is not feasible. Researchers and drug development professionals interested in this specific combination would need to conduct foundational in vitro studies to generate the necessary data.

References

Validating the Anticancer Potential of 1-O-Deacetylkhayanolide E: A Comparative Guide for Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, effective, and less toxic anticancer agents is a cornerstone of oncological research. Natural products, with their vast structural diversity, represent a promising reservoir for such drug candidates. Among these, limonoids, a class of tetranortriterpenoids, have garnered significant attention for their potential anticancer properties. This guide focuses on 1-O-Deacetylkhayanolide E, a limonoid that has emerged as a compound of interest. While in vivo data for this specific compound is not yet available, this document provides a framework for its preclinical validation in animal models by comparing its potential, based on in vitro studies of related compounds, with the established anticancer agents Doxorubicin and Cisplatin.

Comparative Efficacy: In Vitro Data and In Vivo Projections

While direct in vivo studies on this compound are pending, in vitro studies on extracts from Khaya senegalensis, a source of this compound, and on other limonoids, provide a strong rationale for its investigation in animal models. Extracts from K. senegalensis have demonstrated potent cytotoxic activity against human colorectal carcinoma (Caco-2) and cervical cancer (HeLa) cell lines. Furthermore, a limonoid isolated from K. senegalensis has been examined for its activity against human breast (MCF-7), colon (Caco-2), and cervical (SiHa) cancer cell lines.

This section presents a comparative summary of the in vitro cytotoxicity of Khaya senegalensis extracts and the established in vivo efficacy of Doxorubicin and Cisplatin against relevant cancer models. This juxtaposition highlights the therapeutic potential of this compound and provides a benchmark for its future in vivo evaluation.

Table 1: Comparative Anticancer Activity

Compound/ExtractCancer ModelIn Vitro IC50 / In Vivo EfficacyReference
This compound (Projected) Breast, Colorectal, Cervical CancerIn vivo data not yet available. In vitro studies on related compounds show potent cytotoxicity.
Doxorubicin Breast Cancer XenograftSignificant tumor growth inhibition at 6 and 10 mg/kg i.v. weekly for 3 weeks.
Cisplatin Breast Cancer XenograftTumor growth inhibition at 1 mg/kg and 3 mg/kg daily.
Lung, Ovarian, Cervical Cancer XenograftsEffective at 2.0-2.5 mg/kg every other day.

Experimental Protocols for In Vivo Validation

To rigorously assess the anticancer activity of this compound in vivo, a well-defined experimental protocol is essential. The following outlines a standard methodology for a breast cancer xenograft model in nude mice, a commonly used and well-characterized preclinical model.

Breast Cancer Xenograft Model in Athymic Nude Mice

1. Animal Model:

  • Species: Athymic Nude Mice (e.g., BALB/c nude or NU/NU).

  • Age/Sex: 6-8 week old female mice.

  • Housing: Maintained in a sterile environment with ad libitum access to food and water.

2. Cell Culture and Implantation:

  • Cell Line: Human breast cancer cell line (e.g., MCF-7 for estrogen-dependent tumors or MDA-MB-231 for triple-negative breast cancer).

  • Cell Preparation: Cells are cultured in appropriate media, harvested during the exponential growth phase, and resuspended in a sterile medium like PBS or Matrigel.

  • Implantation: 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL are injected subcutaneously into the mammary fat pad.

  • Estrogen Supplementation (for MCF-7): For hormone-dependent tumors, mice are implanted with a slow-release estradiol pellet (e.g., 0.72 mg, 60-day release) subcutaneously a few days prior to cell implantation.

3. Treatment Protocol:

  • Tumor Growth Monitoring: Tumor volume is measured 2-3 times weekly using calipers (Volume = (Length x Width^2) / 2).

  • Treatment Initiation: Treatment begins when tumors reach a palpable size (e.g., 100-200 mm³).

  • Drug Administration:

    • This compound: The optimal dose and schedule will need to be determined through dose-escalation studies. Administration can be intraperitoneal (i.p.) or intravenous (i.v.).

    • Doxorubicin (Comparator): 2-10 mg/kg, i.v., weekly.

    • Cisplatin (Comparator): 1-5 mg/kg, i.p. or i.v., daily or multiple times per week.

    • Vehicle Control: The vehicle used to dissolve the test compounds is administered to a control group.

4. Endpoint Analysis:

  • Primary Endpoint: Tumor growth inhibition over time.

  • Secondary Endpoints:

    • Body weight monitoring (as an indicator of toxicity).

    • Survival analysis.

    • At the end of the study, tumors are excised, weighed, and processed for histological and molecular analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

Understanding the molecular mechanisms by which a compound exerts its anticancer effects is crucial for its development. The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways for this compound (based on related limonoids) and the established pathways for Doxorubicin and Cisplatin, as well as the experimental workflow.

G cluster_workflow Experimental Workflow for In Vivo Anticancer Activity A Athymic Nude Mice (6-8 weeks old) B Breast Cancer Cell Implantation (e.g., MCF-7 in mammary fat pad) A->B C Tumor Growth Monitoring B->C D Randomization into Treatment Groups (Tumor Volume ~100-200 mm³) C->D E Treatment Administration (this compound, Comparators, Vehicle) D->E E->C Continuous Monitoring F Endpoint Analysis: - Tumor Growth Inhibition - Body Weight - Survival - Histology/Molecular Analysis E->F

Figure 1: Experimental Workflow

G cluster_limonoid Proposed Apoptotic Pathway for Limonoids Limonoid This compound Mitochondria Mitochondria Limonoid->Mitochondria Bax Bax Mitochondria->Bax upregulation Bcl2 Bcl-2 Mitochondria->Bcl2 downregulation CytoC Cytochrome c (release) Bax->CytoC Bcl2->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 activation Casp3 Caspase-3 Casp9->Casp3 activation Apoptosis Apoptosis Casp3->Apoptosis

Figure 2: Proposed Limonoid Apoptotic Pathway.

G cluster_dox Doxorubicin-Induced Apoptotic Pathways Dox Doxorubicin DNA DNA Damage Dox->DNA ROS ROS Production Dox->ROS DeathReceptor Death Receptors (e.g., Fas, TNFR) Dox->DeathReceptor Mitochondria Mitochondria DNA->Mitochondria ROS->Mitochondria Casp8 Caspase-8 DeathReceptor->Casp8 activation Bax Bax Mitochondria->Bax activation Bid Bid -> tBid Casp8->Bid Casp3 Caspase-3 Casp8->Casp3 activation Bid->Mitochondria CytoC Cytochrome c Bax->CytoC release Casp9 Caspase-9 CytoC->Casp9 activation Casp9->Casp3 activation Apoptosis Apoptosis Casp3->Apoptosis

Figure 3: Doxorubicin Apoptotic Pathways.

G cluster_cis Cisplatin-Induced Apoptotic Pathways Cis Cisplatin DNA_adducts DNA Adducts Cis->DNA_adducts ATR ATR DNA_adducts->ATR activation MAPK MAP Kinases (JNK, p38) DNA_adducts->MAPK activation p53 p53 ATR->p53 activation Mitochondria Mitochondria p53->Mitochondria MAPK->Mitochondria Bax Bax Mitochondria->Bax activation CytoC Cytochrome c Bax->CytoC release Casp9 Caspase-9 CytoC->Casp9 activation Casp3 Caspase-3 Casp9->Casp3 activation Apoptosis Apoptosis Casp3->Apoptosis

Figure 4: Cisplatin Apoptotic Pathways.

Conclusion

While further in vitro studies are necessary to fully characterize the cytotoxic profile of this compound, the existing data on related limonoids and extracts from Khaya senegalensis provide a compelling case for its advancement into preclinical animal models. This guide offers a comprehensive framework for such an investigation, outlining a robust experimental protocol and providing a comparative context with established chemotherapeutic agents. The successful validation of this compound in these models would represent a significant step towards the development of a novel and potentially less toxic anticancer therapeutic.

Unraveling the Cross-Resistance Profile of 1-O-Deacetylkhayanolide E in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Deacetylkhayanolide E is a naturally occurring triterpenoid belonging to the limonoid class of compounds. It has been isolated from plants of the Meliaceae family, such as Khaya senegalensis and Swietenia macrophylla. While research into the specific anticancer properties of this compound is ongoing, studies on closely related limonoids and extracts from its source plants provide valuable insights into its potential efficacy and mechanisms of action. This guide synthesizes the available experimental data to construct a plausible cross-resistance profile for this compound, offering a comparative analysis for researchers in oncology and drug discovery.

Comparative Analysis of Cytotoxicity

Direct cytotoxic data for this compound is not extensively available in the public domain. However, the cytotoxic activity of structurally related limonoids from Khaya senegalensis has been evaluated against various cancer cell lines. This data serves as a valuable surrogate for estimating the potential potency of this compound.

Compound/ExtractCell LineIC50 (µM)Reference
3α,7α-dideacetylkhivorinMCF-7 (Breast Cancer)0.07[1][2]
SiHa (Cervical Cancer)0.14[1][2]
Caco-2 (Colorectal Cancer)0.09[1][2]
Khaya senegalensis Methanolic ExtractCaco-2 (Colorectal Cancer)268 µg/mL[3]
HeLa (Cervical Carcinoma)155 µg/mL[3]
Khaya senegalensis Subcritical Fluid ExtractCaco-2 (Colorectal Cancer)470 µg/mL[3]
HeLa (Cervical Carcinoma)174 µg/mL[3]

Note: The potent activity of 3α,7α-dideacetylkhivorin, a closely related limonoid, suggests that this compound may also exhibit significant cytotoxicity against a range of cancer cell types. The data from crude extracts, while less specific, supports the general anticancer potential of compounds from Khaya senegalensis.

Inferred Cross-Resistance Profile

Due to the lack of direct experimental data on cancer cells resistant to this compound, we infer its potential cross-resistance profile based on the known mechanisms of action of related limonoids and common mechanisms of drug resistance in cancer.

Drug ClassPredicted Sensitivity of this compound-Resistant CellsRationale
Taxanes (e.g., Paclitaxel, Docetaxel) Potentially SensitiveLimonoids have been shown to reverse multidrug resistance mediated by P-glycoprotein (MDR1/ABCB1), a common mechanism of taxane resistance.
Anthracyclines (e.g., Doxorubicin) Potentially SensitivePhragmalin and mexicanolide-type limonoids have demonstrated the ability to reverse doxorubicin resistance in MCF-7/DOX cells, suggesting a potential to overcome resistance mediated by drug efflux pumps.[4][5][6]
Vinca Alkaloids (e.g., Vincristine, Vinblastine) Potentially SensitiveSimilar to taxanes and anthracyclines, resistance to vinca alkaloids is often mediated by P-glycoprotein.
Topoisomerase Inhibitors (e.g., Etoposide, Irinotecan) VariableThe cross-resistance profile would depend on the specific mechanism of resistance to this compound. If resistance is due to alterations in apoptotic pathways, cross-resistance may be observed.
Alkylating Agents (e.g., Cisplatin, Cyclophosphamide) VariableCross-resistance would likely depend on the status of DNA repair pathways and apoptosis signaling in the resistant cells.

Potential Mechanisms of Action and Resistance

The anticancer activity of limonoids is often attributed to the induction of apoptosis and inhibition of cell proliferation. Extracts from Khaya senegalensis have been shown to exert their effects through both cyclooxygenase (COX)-dependent and independent pathways.

A key consideration for the cross-resistance profile of this compound is its potential interaction with ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (MDR1/ABCB1). Several studies have indicated that certain limonoids can inhibit the function of these efflux pumps, thereby sensitizing multidrug-resistant cancer cells to conventional chemotherapeutic agents.

Hypothesized Signaling Pathway for Limonoid-Induced Apoptosis and Reversal of Multidrug Resistance:

G cluster_0 Cancer Cell Limonoid This compound (or related limonoid) Pgp P-glycoprotein (MDR1/ABCB1) Limonoid->Pgp Inhibition Apoptosis Apoptosis Limonoid->Apoptosis Induction Proliferation Cell Proliferation Limonoid->Proliferation Inhibition Chemo Chemotherapeutic (e.g., Doxorubicin) Pgp->Chemo Efflux Chemo->Apoptosis Induction Chemo_ext Extracellular Chemotherapeutic Chemo_ext->Chemo Influx G A Establishment of This compound- Resistant Cell Line (e.g., by dose escalation) B Characterization of Resistant Phenotype (e.g., IC50 determination) A->B C Cross-Resistance Profiling: Treat resistant cells with a panel of other anticancer drugs B->C D Determine IC50 values of other drugs in resistant vs. parental sensitive cells C->D E Mechanistic Studies: - P-gp expression/function - Apoptosis pathway analysis - Signaling pathway analysis D->E

References

A Head-to-Head Comparison: 1-O-Deacetylkhayanolide E and Paclitaxel in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity is perpetual. This guide provides a detailed head-to-head comparison of 1-O-Deacetylkhayanolide E, a natural product with emergent interest, and Paclitaxel, a cornerstone of chemotherapy. This objective analysis is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by available experimental data.

Overview of the Compounds

This compound is a member of the khayanolide class of limonoids, natural compounds isolated from the stem bark of the African mahogany tree, Khaya senegalensis. While specific research on this particular compound is limited, studies on related khayanolides and extracts from Khaya senegalensis suggest potential anticancer properties.

Paclitaxel , sold under brand names like Taxol, is a well-established chemotherapeutic agent used in the treatment of various cancers, including ovarian, breast, lung, and pancreatic cancer.[1] It was originally isolated from the Pacific yew tree, Taxus brevifolia. Its mechanism of action and clinical profile are extensively documented.

Data Presentation: A Comparative Analysis

The following tables summarize the available quantitative data for this compound (extrapolated from related compounds) and Paclitaxel.

Characteristic This compound (and related Khayanolides) Paclitaxel
Drug Class Limonoid (Triterpenoid)Taxane
Source Khaya senegalensis (African Mahogany)Taxus brevifolia (Pacific Yew)
Primary Indication InvestigationalOvarian, Breast, Lung, Pancreatic Cancer, Kaposi's Sarcoma, Cervical Cancer[1]
Formulation Research compoundIntravenous injection, albumin-bound formulation[1]

Table 1: General Characteristics

Cell Line This compound (IC50) Related Khayanolide (3α,7α-dideacetylkhivorin) (IC50) Paclitaxel (IC50)
MCF-7 (Breast Cancer)Data not available0.07 µM[1]Varies (typically in the low nM range)
SiHa (Cervical Cancer)Data not available0.14 µM[1]Varies (typically in the low nM range)
Caco-2 (Colorectal Cancer)Data not available0.09 µM[1]Varies (typically in the nM to µM range)

Table 2: In Vitro Cytotoxicity (IC50 Values) Note: IC50 values for Paclitaxel can vary significantly depending on the specific cell line and experimental conditions.

Mechanism of Action: A Tale of Two Pathways

The fundamental difference in the anticancer activity of these two compounds lies in their distinct mechanisms of action.

Paclitaxel exerts its cytotoxic effects by targeting the microtubule network within cells. It stabilizes microtubules, preventing their dynamic assembly and disassembly, which is crucial for cell division.[1] This interference with microtubule function leads to the arrest of the cell cycle at the G2/M phase, ultimately inducing apoptosis (programmed cell death).[1]

This compound and other Khayanolides , based on studies of Khaya senegalensis extracts, are believed to induce apoptosis through different signaling pathways. Research suggests that these compounds may exert their effects through both cyclooxygenase (COX)-dependent and COX-independent pathways. Extracts from the plant have been shown to have anti-proliferative, anti-inflammatory, and pro-apoptotic effects on cancer cells.

paclitaxel_mechanism paclitaxel Paclitaxel beta_tubulin β-tubulin subunit of microtubules paclitaxel->beta_tubulin Binds to microtubule_stabilization Microtubule Stabilization mitotic_spindle_dysfunction Mitotic Spindle Dysfunction microtubule_stabilization->mitotic_spindle_dysfunction g2m_arrest G2/M Phase Cell Cycle Arrest mitotic_spindle_dysfunction->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis beta_tublin beta_tublin beta_tublin->microtubule_stabilization

Figure 1: Paclitaxel's Mechanism of Action.

khayanolide_mechanism khayanolide This compound (and related Khayanolides) intracellular_targets Intracellular Targets (Specific targets under investigation) khayanolide->intracellular_targets signaling_pathways Modulation of Signaling Pathways (e.g., COX-dependent/independent) intracellular_targets->signaling_pathways apoptosis_induction Induction of Apoptosis signaling_pathways->apoptosis_induction cell_cycle_arrest Cell Cycle Arrest signaling_pathways->cell_cycle_arrest inhibition_of_proliferation Inhibition of Proliferation signaling_pathways->inhibition_of_proliferation

Figure 2: Postulated Mechanism of Action for Khayanolides.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to evaluate the anticancer properties of these compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Culture: Cancer cell lines (e.g., MCF-7, SiHa, Caco-2) are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Treatment: Cells are treated with a range of concentrations of the test compound (this compound or Paclitaxel) and a vehicle control.

  • Incubation: Plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting a dose-response curve.

mtt_assay_workflow start Start culture_cells Culture Cancer Cell Lines start->culture_cells seed_cells Seed Cells into 96-well Plates culture_cells->seed_cells treat_cells Treat with Compound (Varying Concentrations) seed_cells->treat_cells incubate_plates Incubate Plates treat_cells->incubate_plates add_mtt Add MTT Reagent incubate_plates->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Figure 3: MTT Assay Workflow.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To detect and quantify apoptosis in cells treated with the test compound.

Methodology:

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected.

  • Staining: Cells are washed and resuspended in Annexin V binding buffer, followed by the addition of FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Cells are incubated in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Conclusion

Paclitaxel is a potent, well-characterized anticancer agent with a clear mechanism of action centered on microtubule stabilization. In contrast, this compound represents a promising but largely unexplored natural product. The available data on related khayanolides from Khaya senegalensis suggest that it may possess significant cytotoxic and pro-apoptotic properties, potentially acting through signaling pathways distinct from that of Paclitaxel.

Further research is imperative to isolate and characterize the bioactivity of this compound, determine its precise mechanism of action, and evaluate its efficacy and safety profile in preclinical models. A direct, head-to-head comparison with established drugs like Paclitaxel will be crucial in defining its potential as a future therapeutic agent in oncology. The distinct mechanisms of action could also suggest potential for synergistic effects in combination therapies, a promising avenue for future investigation.

References

In Vivo Efficacy of 1-O-Deacetylkhayanolide E in Xenograft Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the in vivo efficacy data for 1-O-Deacetylkhayanolide E in xenograft models. To date, no published studies have detailed the anti-tumor activity of this specific compound in animal models of cancer.

This guide aims to provide a framework for evaluating such a compound and presents a standardized methodology for in vivo xenograft studies. While direct comparative data for this compound is unavailable, this document will outline the necessary experimental protocols and data presentation formats that would be required to assess its potential as an anti-cancer agent.

Experimental Protocol: Subcutaneous Xenograft Model

A standard approach to evaluating the in vivo efficacy of a novel compound like this compound involves the use of subcutaneous xenograft models in immunocompromised mice.

1. Cell Line Selection and Culture:

  • Select a human cancer cell line relevant to the proposed therapeutic target of the compound.

  • Culture the cells in appropriate media and conditions to ensure optimal growth and viability.

  • Harvest cells during the logarithmic growth phase for implantation.

2. Animal Model:

  • Use immunodeficient mice (e.g., athymic nude mice or NOD/SCID mice) to prevent rejection of the human tumor cells.

  • Acclimatize animals to the facility for a minimum of one week before the start of the experiment.

3. Tumor Implantation:

  • Inject a suspension of cancer cells (typically 1 x 10⁶ to 1 x 10⁷ cells in a volume of 100-200 µL of a suitable medium like PBS or Matrigel) subcutaneously into the flank of each mouse.

4. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.

  • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

5. Drug Formulation and Administration:

  • Prepare this compound and any comparator drugs in a suitable vehicle for administration.

  • Administer the compounds to the respective treatment groups via a clinically relevant route (e.g., oral gavage, intraperitoneal injection, intravenous injection) at a predetermined dose and schedule.

  • The control group should receive the vehicle alone.

6. Efficacy Endpoints:

  • Tumor Growth Inhibition (TGI): Continue to measure tumor volume throughout the study. TGI is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

  • Body Weight: Monitor the body weight of the animals regularly as an indicator of toxicity.

  • Survival: In some studies, animals may be monitored for survival, with the endpoint being tumor-related morbidity or a predetermined tumor size limit.

  • Tumor Weight: At the end of the study, excise the tumors and record their weights.

7. Data Analysis:

  • Statistically analyze the differences in tumor growth and other endpoints between the treatment and control groups using appropriate statistical tests (e.g., t-test, ANOVA).

Experimental Workflow Diagram

experimental_workflow cell_culture Cell Line Culture implantation Tumor Cell Implantation cell_culture->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization monitoring->randomization treatment Treatment Administration randomization->treatment data_collection Data Collection (Tumor Volume, Body Weight) treatment->data_collection endpoint Endpoint Analysis (TGI, Tumor Weight) data_collection->endpoint

Caption: General workflow for an in vivo xenograft efficacy study.

Data Presentation

All quantitative data from such a study should be summarized in clearly structured tables to facilitate easy comparison between treatment groups.

Table 1: Tumor Growth Inhibition of this compound in [Xenograft Model]

Treatment GroupDose and ScheduleMean Tumor Volume (mm³) ± SEM (Day X)Tumor Growth Inhibition (%)Mean Final Tumor Weight (g) ± SEM
Vehicle Control--
This compound[Dose]
Alternative 1[Dose]
Alternative 2[Dose]

Table 2: Body Weight Changes in Mice Treated with this compound

Treatment GroupMean Initial Body Weight (g) ± SEMMean Final Body Weight (g) ± SEMPercent Body Weight Change
Vehicle Control
This compound
Alternative 1
Alternative 2

Potential Signaling Pathways

While the specific mechanism of action for this compound is not documented, many natural products exert their anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. Should research be conducted, investigating its impact on pathways such as PI3K/Akt, MAPK/ERK, and STAT3 would be a logical starting point.

Hypothetical Signaling Pathway Inhibition

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K ERK ERK Receptor->ERK STAT3 STAT3 Receptor->STAT3 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription mTOR->Transcription ERK->Transcription STAT3->Transcription 1_O_Deacetylkhayanolide_E This compound 1_O_Deacetylkhayanolide_E->PI3K 1_O_Deacetylkhayanolide_E->STAT3 Proliferation Cell Proliferation Transcription->Proliferation Survival Cell Survival Transcription->Survival

Caption: Hypothetical inhibition of pro-survival signaling pathways.

Conclusion

The lack of published in vivo efficacy data for this compound in xenograft models prevents a direct comparison with other anti-cancer agents. The framework provided in this guide outlines the standard experimental procedures and data presentation necessary to evaluate its potential. Future research focusing on generating this critical preclinical data is essential to determine if this compound warrants further investigation as a therapeutic candidate. Researchers are encouraged to conduct studies following these established protocols to contribute to the body of knowledge on this compound.

Assessing the Therapeutic Potential of 1-O-Deacetylkhayanolide E: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic index is a critical measure in pharmacology, quantifying the relative safety of a drug by comparing the dose that elicits a therapeutic effect to the dose that causes toxicity. For novel compounds such as 1-O-Deacetylkhayanolide E, a limonoid isolated from the Khaya genus, a thorough assessment of its therapeutic index is paramount for its development as a potential therapeutic agent. This guide provides a comparative overview of the cytotoxic potential of related compounds, outlines the experimental protocols required to determine the therapeutic index, and presents a framework for interpreting the resulting data.

Comparative Cytotoxicity of Khaya Limonoids

Compound/ExtractCell Line(s)IC50 Value(s)Reference
3α,7α-dideacetylkhivorinMCF-7, SiHa, Caco-20.07-0.14 µM[1]
3-O-methylbutyrylseneganolide AHL-60, SMMC-7721, A-549, MCF-7, SW48021.1–39.5 μM[2]
Seneganolide AHL-60, SMMC-7721, A-549, MCF-7, SW48021.1–39.5 μM[2]
1,3-dideacetylkhivorinHL-60, SMMC-7721, A-549, MCF-7, SW48021.1–39.5 μM[2]
Methanolic Bark ExtractCaco-2, HeLa268 µg/mL, 155 µg/mL[3]
Subcritical Fluid Bark ExtractCaco-2, HeLa470 µg/mL, 174 µg/mL[3]

It is important to note that these values represent the potency against cancerous cells. To calculate a therapeutic index, corresponding toxicity data against normal, non-cancerous cells is required. One study noted that bark extracts of Khaya senegalensis were found to be non-toxic in the Artemia franciscana (brine shrimp) lethality assay, suggesting a degree of selectivity for cancer cells.[3] However, for a more precise therapeutic index, in vitro studies on human non-cancerous cell lines are essential.

Experimental Protocols for Therapeutic Index Determination

To assess the therapeutic index of this compound, a series of in vitro experiments are necessary. The following protocols outline the key steps for determining the half-maximal inhibitory concentration (IC50) against cancer cells and the half-maximal cytotoxic concentration (CC50) against normal cells.

Cell Culture and Maintenance
  • Cell Lines: A panel of human cancer cell lines relevant to the potential therapeutic target (e.g., breast cancer: MCF-7, MDA-MB-231; colon cancer: HCT116, HT-29) and a selection of human non-cancerous cell lines (e.g., normal human fibroblasts: HFF-1; normal human lung fibroblasts: MRC-5) should be procured from a reputable cell bank.

  • Culture Conditions: Cells should be cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin). Cultures are to be maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Cells should be passaged upon reaching 80-90% confluency to maintain exponential growth.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for measuring cytotoxicity.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well). Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of dilutions are prepared in culture medium to achieve a range of final concentrations. The medium in the wells is replaced with the medium containing the different concentrations of the compound. Control wells receive medium with the solvent at the same final concentration as the treatment wells.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells. The IC50 (for cancer cells) or CC50 (for normal cells) value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Calculation of the Therapeutic Index (TI)

The in vitro therapeutic index is calculated using the following formula:

TI = CC50 (Normal Cells) / IC50 (Cancer Cells)

A higher TI value indicates a greater selectivity of the compound for cancer cells over normal cells, suggesting a wider margin of safety.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the experimental process and the conceptual framework of therapeutic index assessment, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Cell Culture Cell Culture Seeding Seeding Cell Culture->Seeding Compound Preparation Compound Preparation Treatment Treatment Compound Preparation->Treatment Seeding->Treatment Incubation Incubation Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Measurement Measurement MTT Addition->Measurement IC50/CC50 Calculation IC50/CC50 Calculation Measurement->IC50/CC50 Calculation Therapeutic Index Therapeutic Index IC50/CC50 Calculation->Therapeutic Index

Caption: Experimental workflow for determining the therapeutic index.

G Compound This compound Efficacy Efficacy (Anti-cancer Activity) Compound->Efficacy IC50 Toxicity Toxicity (Effect on Normal Cells) Compound->Toxicity CC50 TI Therapeutic Index Efficacy->TI Toxicity->TI

Caption: Logical relationship for therapeutic index calculation.

Conclusion

The assessment of the therapeutic index is a cornerstone of preclinical drug development. While direct experimental data for this compound remains to be established, the information on related limonoids from the Khaya genus suggests a promising avenue for anti-cancer research. By employing the standardized experimental protocols outlined in this guide, researchers can systematically evaluate the efficacy and toxicity of this compound, thereby determining its therapeutic index and paving the way for further investigation into its potential as a novel therapeutic agent. The clear visualization of workflows and concepts provided herein is intended to facilitate the design and execution of these critical studies.

References

Independent Validation of Khaya Limonoid Bioactivities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide addresses the topic of the bioactivity of 1-O-Deacetylkhayanolide E. Following a comprehensive review of published scientific literature, it must be noted that no specific bioactivity data for this compound or its derivative, 1-O-deacetyl-2alpha-hydroxykhayanolide E, has been published to date. The initial isolation and structural elucidation of these compounds from Khaya ivorensis in 2009 did not include biological testing. Furthermore, no subsequent independent studies reporting the bioactivity of these specific compounds could be identified.

In light of this, this guide provides a comparative analysis of the well-documented bioactivities of other structurally related limonoids isolated from various Khaya species. This information is intended to serve as a valuable resource for researchers interested in the therapeutic potential of this class of natural products. The guide summarizes reported cytotoxic, antimalarial, and anti-inflammatory activities, provides detailed experimental protocols for these assays, and visualizes key signaling pathways potentially modulated by these compounds.

Comparative Bioactivity of Khaya Limonoids

Limonoids from the Khaya genus, belonging to the Meliaceae family, have demonstrated a range of promising biological activities. The following tables summarize the reported in vitro activities of several representative Khaya limonoids against cancer cell lines and the malaria parasite, Plasmodium falciparum.

Cytotoxic Activity of Khaya Limonoids
Table 1: In vitro cytotoxic activity (IC50 in µM) of various limonoids from Khaya species against human cancer cell lines.
Limonoid CompoundCancer Cell LineIC50 (µM)Source SpeciesReference
3-O-methyl-butyrylseneganolide AHL-60 (Leukemia)21.1Khaya ivorensis[1]
SMMC-7721 (Hepatocellular Carcinoma)39.5
Seneganolide AHL-60 (Leukemia)28.4
SMMC-7721 (Hepatocellular Carcinoma)35.2
1,3-dideacetylkhivorinHL-60 (Leukemia)29.8
Antimalarial Activity of Khaya Limonoids
Table 2: In vitro antimalarial activity (IC50) of limonoids from Khaya grandifoliola against Plasmodium falciparum.
Limonoid CompoundP. falciparum StrainIC50 (µg/mL)
MethylangolensateNot Specified1.25 - 9.63
Gedunin1.25 - 9.63
7-deacetylkhivorin1.25 - 9.63
1-deacetylkhivorin1.25 - 9.63
6-acetylswietenolide1.25 - 9.63

Experimental Protocols

Detailed methodologies are crucial for the independent validation and replication of scientific findings. Below are representative protocols for the key bioassays mentioned in the literature for Khaya limonoids.

Cytotoxicity Assay: MTT Method[1]
  • Cell Culture: Human tumor cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, SW480) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The test limonoids are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a designated solubilization buffer).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Antimalarial Assay: P. falciparum Lactate Dehydrogenase (LDH) Assay
  • Parasite Culture: Chloroquine-sensitive or -resistant strains of P. falciparum are maintained in in vitro culture with human erythrocytes in a complete medium.

  • Synchronization: The parasite cultures are synchronized to the ring stage.

  • Compound Plating: The test limonoids are serially diluted and plated in 96-well microtiter plates.

  • Parasite Addition: Synchronized ring-stage parasites are added to the wells.

  • Incubation: The plates are incubated for 72 hours under a specific gas mixture (e.g., 5% CO2, 5% O2, 90% N2).

  • Lysis and LDH Reaction: A lysis buffer containing a substrate for the parasite-specific lactate dehydrogenase (pLDH) is added. The pLDH activity is measured by a colorimetric reaction.

  • Absorbance Reading: The absorbance is read at a specific wavelength (e.g., 650 nm).

  • IC50 Determination: The IC50 value is determined by plotting the percentage of parasite growth inhibition against the compound concentration.

Anti-inflammatory Assay: Inhibition of Pro-inflammatory Cytokine Production
  • Cell Culture: A suitable cell line, such as murine macrophages (e.g., RAW 264.7) or human monocytic cells (e.g., THP-1), is used.

  • Cell Stimulation: The cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test limonoids at various concentrations.

  • Incubation: The cells are incubated for a defined period to allow for cytokine production.

  • Supernatant Collection: The cell culture supernatant is collected.

  • Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant is quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • IC50 Calculation: The IC50 value for the inhibition of each cytokine is calculated from the dose-response curves.

Visualization of Potential Signaling Pathways

The bioactivities of Khaya limonoids are likely mediated through the modulation of key cellular signaling pathways. Based on the observed cytotoxic and anti-inflammatory effects of related compounds, the following pathways are of significant interest for investigation.

experimental_workflow cluster_extraction Compound Isolation cluster_bioassay Bioactivity Screening cluster_validation Independent Validation Khaya_sp Khaya Species (e.g., K. ivorensis) Extraction Solvent Extraction Khaya_sp->Extraction Chromatography Chromatographic Separation Extraction->Chromatography Limonoid Isolated Limonoid (e.g., this compound) Chromatography->Limonoid Cytotoxicity Cytotoxicity Assay (e.g., MTT) Limonoid->Cytotoxicity Test Compound Antimalarial Antimalarial Assay (e.g., pLDH) Limonoid->Antimalarial Test Compound Anti_inflammatory Anti-inflammatory Assay (e.g., Cytokine Inhibition) Limonoid->Anti_inflammatory Test Compound Data_Comparison Data Comparison Cytotoxicity->Data_Comparison Published Data Antimalarial->Data_Comparison Published Data Anti_inflammatory->Data_Comparison Published Data Independent_Lab Independent Laboratory Replication Protocol Replication Independent_Lab->Replication Replication->Data_Comparison

Proposed workflow for the validation of Khaya limonoid bioactivity.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Limonoid Khaya Limonoid Mitochondrion Mitochondrion Limonoid->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Substrates Cellular Substrate Cleavage Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates IkB_P p-IκB IKK->IkB_P Phosphorylates IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IKK Proteasome Proteasomal Degradation IkB_P->Proteasome Ubiquitination Proteasome->NFkB Releases DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, etc.) DNA->Genes Limonoid Khaya Limonoid Limonoid->IKK Inhibits

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.